Mechanism of Atropisomerism and Axial Chirality in Biquinazoline Derivatives: A Comprehensive Technical Guide
Executive Summary Atropisomerism—stereoisomerism arising from restricted rotation about a single bond—has traditionally been dominated by biaryl systems (e.g., BINOL). However, the discovery of axial chirality in heteroa...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
Atropisomerism—stereoisomerism arising from restricted rotation about a single bond—has traditionally been dominated by biaryl systems (e.g., BINOL). However, the discovery of axial chirality in heteroaromatic systems, specifically biquinazoline derivatives , has opened a new frontier in asymmetric synthesis and drug development. This whitepaper provides an in-depth mechanistic analysis of both C–C and N–N axial chirality within biquinazoline frameworks, detailing the thermodynamic principles of their rotational barriers, self-validating synthetic protocols, and their application as chiral ligands.
The Structural Basis of Biquinazoline Atropisomerism
Biquinazolines can exhibit axial chirality through two distinct structural linkages, each presenting unique stereochemical and electronic properties:
C–C Atropisomers (2,2'-Biquinazolines): The chiral axis is the C2–C2' bond connecting the two quinazoline rings. Rotation is restricted by steric clashes between substituents at the N1/N1' and N3/N3' positions [1].
N–N Atropisomers (3,3'-Biquinazoline-4,4'-diones): The chiral axis is the N3–N3' bond. This represents a rare and highly valuable class of N–N atropisomerism, where rotation is hindered by substituents at the C2/C2' positions and the adjacent C4/C4' carbonyl oxygens [2].
According to Kuhn’s criteria, for a molecule to be considered a stable atropisomer, it must possess a half-life of racemization (
t1/2
) greater than 1000 seconds at a given temperature, corresponding to a rotational energy barrier (
ΔG‡
) of at least 90 kJ/mol at 25°C.
Figure 1: Thermodynamic energy profile of biquinazoline atropisomeric interconversion.
Mechanistic Drivers: Steric Hindrance and Electronic Effects
The causality behind the restricted rotation in biquinazolines is a synergistic combination of steric bulk and electronic repulsion.
Steric Clash and Orthogonality
In 2,2'-disubstituted-3,3'-biquinazoline-4,4'-diones, the ground state geometry dictates that the two quinazolinone planes are nearly orthogonal. When the molecule attempts to rotate around the N–N bond, the C2/C2' substituents (e.g., alkyl, aryl, or bromomethyl groups) are forced into the same plane as the rigid C4/C4' carbonyl oxygens. The resulting van der Waals radii overlap creates a massive steric penalty, pushing the
ΔG‡
well above the 90 kJ/mol threshold [1].
Electronic Repulsion (N–N Axis)
Unlike C–C biaryls, N–N atropisomers face an additional electronic barrier. The transition state requires the nitrogen atoms to adopt a higher degree of
p
-orbital character. The repulsion between the lone pairs on the adjacent nitrogen atoms during the planar transition state significantly increases the activation energy required for rotation [3].
Figure 2: Logical framework linking molecular properties to atropisomeric stability.
Quantitative Data: Rotational Barriers
The structural modifications directly correlate to the measurable thermodynamic stability of the atropisomers. The table below synthesizes experimental data derived from Variable-Temperature NMR (VT-NMR) and chiral chromatography [1][2].
Compound Class
Chiral Axis
Key Substituents
Rotational Barrier (
ΔG‡
)
Half-Life (
t1/2
) at 25°C
Solid-State Behavior
3,3'-Biquinazoline-4,4'-dione
N–N
Unsubstituted at C2/C2'
~96 kJ/mol
58 min
Racemate (Achiral Space Group)
2,2'-Bis(bromomethyl)-3,3'-BiQ
N–N
Bromomethyl at C2/C2'
> 105 kJ/mol
> 1 month
Racemate
3,3'-Dimethyl-2,2'-biquinazoline-4'-thio-4-one
C–C
Methyl at N3/N3'
> 110 kJ/mol
Stable
Conglomerate (Chiral
P21
)
Table 1: Thermodynamic and crystallographic properties of selected biquinazoline atropisomers.
Self-Validating Experimental Protocols
To leverage these compounds for asymmetric transformations, researchers must synthesize the core and isolate the pure enantiomers. The following protocols are engineered to be self-validating, ensuring that intermediate success can be quantitatively verified before proceeding.
Protocol A: Synthesis of Sterically Hindered 2,2'-Disubstituted-3,3'-Biquinazolines
Objective: Construct the orthogonal bis-heterocyclic core with restricted N–N rotation.
Precursor Condensation: Under a nitrogen atmosphere, react bis-anthraniloyl hydrazine (1.0 eq) with the desired acylating agent (e.g., bromoacetyl bromide, 2.5 eq) in anhydrous dichloromethane.
Cyclocondensation: Isolate the intermediate diacyl hydrazine and reflux in a dehydrating acidic medium (e.g., glacial acetic acid or
POCl3
) for 12–24 hours. The acid catalyzes the dual ring-closure required to form the fused pyrimidinone rings.
Quenching & Extraction: Cool to 0°C, quench with ice water, and extract with ethyl acetate (3 x 50 mL). Dry over anhydrous
Na2SO4
and concentrate.
Validation (NMR): Analyze the product via
1H
-NMR. Self-Validation Check: If the C2/C2' substituent contains a methylene group (e.g., bromomethyl), the protons will be diastereotopic due to the chiral axis. They must appear as an AB quartet. If a singlet is observed, the rotational barrier is too low on the NMR timescale, indicating failed steric hindrance.
Objective: Convert a racemic mixture of biquinazolines into a single enantiomer (ee > 99%).
Solvation: Dissolve the racemic biquinazoline (e.g., unsubstituted 3,3'-biquinazoline-4,4'-dione) in a dilute dichloromethane solution.
Chiral Resolution Agent: Add 1.0 equivalent of a chiral acid, such as (+)-10-Camphorsulfonic acid ((+)-CSA). The acid protonates the basic nitrogen centers, generating a pair of diastereomeric salts.
Thermodynamic Equilibration: Stir at 25°C. Because the
ΔG‡
is ~96 kJ/mol, the (M) and (P) atropisomers slowly interconvert in solution (
krot≈1×10−4s−1
).
Selective Precipitation: The less soluble diastereomeric salt precipitates. By Le Chatelier's principle, the solution re-equilibrates, continuously converting the more soluble isomer into the precipitating one, achieving theoretical 100% yield.
Validation (HPLC & CD): Neutralize the filtered salt with saturated
NaHCO3
. Self-Validation Check: Run the free base on a chiral stationary phase HPLC (e.g., Daicel Chiralpak AD-H). Confirm enantiomeric excess (ee > 99%) and determine absolute configuration using Circular Dichroism (CD) spectroscopy.
Figure 3: Experimental workflow for the synthesis and deracemization of biquinazolines.
Applications in Asymmetric Catalysis
The rigid, orthogonal geometry of biquinazoline atropisomers makes them exceptional scaffolds for chiral ligand design.
For instance, structural analogs like the Quinazolinap ligands (which feature a quinazoline ring connected to a naphthalene or oxazoline ring) rely on axial chirality to dictate the stereochemical outcome of transition-metal-catalyzed reactions [4]. In Pd(0)-catalyzed asymmetric allylic alkylations, the axial chirality of the biquinazoline-type subunit acts as the dominant stereogenic element, overriding any central chirality present on peripheral appendages. The deep chiral pocket formed by the orthogonal rings effectively shields one face of the metal center, ensuring high enantioselectivity in the product.
References
Pertusati, F. (2018). Atropisomeric bis-heterocycles as chiral pools for asymmetric transformations. Targets in Heterocyclic Systems. URL:[Link]
Coogan, M. P., et al. (2008). Stereostructural behaviour of N–N atropisomers: Two conglomerate crystallisations and a crystallisation-induced deracemisation. CrystEngComm. URL:[Link]
Alkorta, I., et al. (2012). Atropisomerism and axial chirality in heteroaromatic compounds. ChemInform. URL:[Link](Note: URL reflects the MDPI thematic continuation on N-N atropisomeric energy barriers).
Guiry, P. J., et al. (2006). Synthesis and Application of Quinazoline−Oxazoline-Containing (Quinazox) Ligands. Organic Letters. URL:[Link]
Exploratory
Thermodynamic Stability of 2,2'-Biquinazoline Transition Metal Complexes: A Mechanistic and Experimental Guide
Executive Summary The rational design of transition metal complexes relies heavily on the thermodynamic parameters governing metal-ligand interactions. As an advanced α -diimine ligand, 2,2'-biquinazoline (2,2'-biq) offe...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The rational design of transition metal complexes relies heavily on the thermodynamic parameters governing metal-ligand interactions. As an advanced
α
-diimine ligand, 2,2'-biquinazoline (2,2'-biq) offers a highly tunable electronic and steric profile that distinctly contrasts with the ubiquitous 2,2'-bipyridine (bpy). This whitepaper provides an in-depth mechanistic analysis of the thermodynamic stability of 2,2'-biq complexes and outlines self-validating experimental workflows for quantifying these parameters.
Mechanistic Foundations of Thermodynamic Stability
The thermodynamic stability of 2,2'-biq complexes is not a simple function of metal-nitrogen bond strength; it is dictated by a complex equilibrium between electronic stabilization and steric penalties.
Electronic Effects: LUMO Stabilization and
π
-Backbonding
The fundamental thermodynamic advantage of 2,2'-biq lies in its electronic architecture. The fused pyrimidine rings extend the
π
-conjugation of the system, which significantly lowers the energy of the ligand's [1]. When coordinated to electron-rich, low-valent transition metals (e.g., Ru(II), Re(I), Cu(I)), this low-lying LUMO facilitates exceptionally strong
t2g→π∗
backbonding. This electronic flow provides a massive enthalpic (
ΔH
) driving force for complexation, shifting the Metal-to-Ligand Charge Transfer (MLCT) absorption deep into the visible or near-infrared spectrum[1].
Steric Constraints and Entropic Penalties
While electronic factors heavily favor complexation, the steric bulk of the quinazoline rings introduces a severe thermodynamic counter-force. In the uncoordinated solid state, 2,2'-biquinazoline prefers a to minimize dipole moments and maximize intermolecular
π−π
stacking[2].
Coordination to a single metal center requires the ligand to rotate into a cisoid conformation. However, the bulky nature of the quinazoline rings induces a around the C-C pivot bond, often leading to atropisomerism in substituted derivatives[3]. Upon binding, steric clashes between the ortho-substituents force a distortion from ideal square planar or octahedral geometries. This structural strain manifests as an entropic penalty (
ΔS<0
) that must be overcome by the enthalpic gain of the
π
-backbonding.
Macrocyclic Preorganization
To bypass the entropic penalty associated with the transoid-to-cisoid isomerization, 2,2'-biquinazoline motifs can be synthetically integrated into macrocyclic scaffolds (e.g., Mabiq). These preorganized macrocyclic ligands exhibit extraordinary, retaining their metal centers even under highly reductive photocatalytic conditions[4].
Figure 1: Thermodynamic cycle of 2,2'-biquinazoline transition metal complex formation.
Thermodynamic Profiling Protocols: A Self-Validating Approach
To ensure absolute trustworthiness in thermodynamic profiling, application scientists must employ orthogonal, self-validating workflows. Relying solely on optical methods can mask silent entropic penalties. We utilize Isothermal Titration Calorimetry (ITC) to capture the primary thermodynamic parameters, cross-validated by UV-Vis Spectrophotometric Titrations to confirm the electronic state.
Causality: ITC directly measures the heat of bond formation. By fitting the heat integration curve, we simultaneously extract the association constant (
Ka
) and enthalpy (
ΔH
). This deconvolutes the free energy (
ΔG
), revealing whether the 2,2'-biq complex is stabilized by electronic bond strength (enthalpy) or solvent reorganization (entropy).
Sample Preparation: Rigorously dry and degas the solvent (e.g., anhydrous acetonitrile) to prevent competitive coordination from water. Prepare a
1.0×10−3
M solution of the 2,2'-biq ligand (for the syringe) and a
1.0×10−4
M solution of the metal precursor (for the sample cell).
Titration Execution: Set the ITC cell temperature to exactly 298.15 K. Inject
2μL
aliquots of the ligand into the metal solution at 180-second intervals. The extended interval ensures the system returns to thermal equilibrium, capturing the slow kinetic relaxation caused by the sterically hindered coordination.
Data Deconvolution: Subtract the heat of dilution (determined via a blank titration of ligand into pure solvent). Fit the integrated heat spikes to an independent binding model using the Wiseman isotherm to extract
ΔH
and
Ka
.
Protocol B: UV-Vis Spectrophotometric Titrations
Causality: While ITC measures bulk heat, UV-Vis specifically tracks the emergence of the MLCT band, proving that the measured heat corresponds to the formation of the desired electronic architecture.
Baseline Establishment: Place
2.5
mL of the
1.0×10−5
M metal precursor solution in a quartz cuvette. Record the baseline spectrum (250–800 nm).
Sequential Addition: Add
5μL
aliquots of the
1.0×10−3
M 2,2'-biq solution. Wait 2 minutes after each addition for equilibration.
Isosbestic Verification: Monitor the spectra for sharp isosbestic points. The presence of strict isosbestic points validates that only two absorbing species are in equilibrium, mathematically validating the ITC binding model.
Regression Analysis: Extract the overall formation constant (
logβ
) by applying non-linear least-squares regression to the absorbance changes at the MLCT
λmax
.
Figure 2: Self-validating experimental workflow for thermodynamic profiling.
Quantitative Data Presentation
The thermodynamic differences between standard
α
-diimine ligands and biquinazolines highlight the trade-off between electronic stabilization and steric hindrance.
Table 1: Representative Thermodynamic Parameters for Ru(II)
α
-Diimine Complexes at 298 K
Ligand System
logβ2
ΔG∘
(kJ/mol)
ΔH∘
(kJ/mol)
TΔS∘
(kJ/mol)
Primary Thermodynamic Driver
2,2'-Bipyridine (bpy)
18.5
-105.6
-95.2
+10.4
Enthalpic (
σ
-donation)
2,2'-Biquinoline (biq)
14.2
-81.0
-60.5
+20.5
Steric hindrance reduces enthalpy
2,2'-Biquinazoline
16.8
-95.9
-110.3
-14.4
Enthalpic (
π
-backbonding), Entropic Penalty
Macrocyclic Mabiq
>25.0
<-142.0
-135.0
+7.0
Preorganization (Chelate/Macrocyclic Effect)
(Note: Values are synthesized representative benchmarks to illustrate the thermodynamic causality of steric vs. electronic effects in anhydrous environments).
References
Title: Red Light Absorption of [Re I (CO) 3 (α-diimine)Cl] Complexes through Extension of the 4,4′-Bipyrimidine Ligand's π-System
Source: MDPI (Molecules)
URL: [Link]
Title: Atropisomeric bis-heterocycles as chiral pools for asymmetric transformations
Source: Tetrahedron (Elsevier)
URL: [Link]
Title: The central role of the metal ion for photoactivity: Zn– vs. Ni–Mabiq
Source: PMC (National Institutes of Health) / Chemical Science
URL: [Link]
Title: Crystal data and X-ray experimental data for compounds 6-12 (Solid state conformations of symmetrical aromatic biheterocycles: An X-ray crystallographic investigation)
Source: ResearchGate / Journal of Molecular Structure
URL: [Link]
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Physical Organic Chemists, and Drug Development Professionals
Document Type: In-Depth Technical Whitepaper
Executive Summary
While C–C axial chirality (e.g., BINAP, biaryls) has historically dominated asymmetric catalysis and drug design, stereogenic axes built upon heteroatoms—specifically the N–N single bond—represent a rapidly emerging frontier[1]. 3,3'-Biquinazoline-4,4'-diones (BiQs) are a privileged class of N–N atropisomers characterized by highly restricted rotation, making them invaluable as chiral pools and ligands[2]. This whitepaper provides an authoritative, deep-dive analysis into the physical organic chemistry, quantitative barrier landscapes, and self-validating experimental protocols required to synthesize, measure, and model the rotational barriers of N–N bond atropisomeric biquinazolines.
The Physical Organic Chemistry of N–N Atropisomerism
The stereochemical stability of an atropisomer is fundamentally dictated by its rotational energy barrier (
ΔG‡
). In N–N bis-heterocycles like biquinazolines, this barrier is governed by a delicate interplay of steric hindrance and electronic penalization[1].
Unlike C–C biaryls where the barrier is almost exclusively steric, the N–N bond introduces severe electronic constraints. In the ground state (GS), the two quinazolinone rings reside in orthogonal planes. This geometry allows the lone pair on each nitrogen atom to conjugate optimally with its adjacent carbonyl group (N–C=O resonance).
When the molecule is forced into the transition state (TS) to undergo racemization, two high-energy penalties occur:
Steric Clash: The substituents at the 2,2'-positions are forced into close proximity as the dihedral angle (
θ
) approaches 0° (cis) or 180° (trans)[3].
Electronic Pyramidalization: To minimize lone-pair/lone-pair repulsion (the
α
-effect) during planar alignment, the nitrogen atoms undergo pyramidalization. This significantly increases their p-orbital character, breaking the stabilizing amide conjugation and lengthening the N–N bond[1],[3].
Fig 1. Mechanistic pathway of N-N bond rotation highlighting electronic and steric transitions.
Quantitative Landscape of Rotational Barriers
The structural rigidity of the quinazoline rings plays a causal role in elevating the rotational barrier. Acyclic tetraacyl hydrazines possess enough degrees of freedom to bypass high-energy planar transition states via multi-step pathways, resulting in lower barriers (~84 kJ/mol)[4],[5]. By locking the nitrogen atoms into a biquinazoline framework, these low-energy escape routes are eliminated.
The parent 3,3'-biquinazoline-4,4'-dione exhibits a barrier of approximately 96 kJ/mol[4]. By strategically introducing bulky groups or bridging rings at the 2,2'-positions, researchers can push this barrier well beyond the threshold required for room-temperature stability (typically >110 kJ/mol)[2].
Table 1: Comparative Rotational Barriers of N–N Atropisomers
Compound Class
Representative Motif
Rotational Barrier (
ΔG‡
)
Conformational Stability (25°C)
Acyclic Hydrazines
Tetraformylhydrazine
~84.0 kJ/mol
Labile (Minutes)
Unsubstituted BiQs
3,3'-biquinazoline-4,4'-dione
~96.0 kJ/mol
Moderately Stable (Hours)
Substituted BiQs
2,2'-disubstituted-BiQs
110.0 - 115.0 kJ/mol
Highly Stable (Months/Years)
Bridged BiQs
Cyclic 2,2'-bridged BiQs
>121.3 kJ/mol
Fully Locked (Indefinite)
Data synthesized from foundational chiroptical and dynamic NMR studies[2],[4].
Self-Validating Experimental Protocols
To ensure scientific integrity, the determination of N–N rotational barriers must utilize a self-validating loop: physical synthesis and kinetic resolution must be corroborated by empirical thermodynamic measurements, which are in turn validated by quantum mechanical modeling.
Fig 2. Integrated experimental and computational workflow for N-N rotational barrier analysis.
Protocol 3.1: Synthesis and Resolution of 3,3'-Biquinazolines
Causality: Symmetrical BiQs are typically synthesized via the condensation of 2-aminobenzamides with orthoesters, or by reacting N-acyl anthranilic acids with hydrazine[2]. The rigid framework restricts the conformational flexibility of the nitrogen atoms.
Step-by-Step:
Reflux the chosen 2-aminobenzamide derivative with an excess of triethyl orthoacetate (or corresponding orthoester) under acidic catalysis (e.g., p-TsOH) for 12 hours.
Purify the resulting racemic 3,3'-biquinazoline-4,4'-dione via flash column chromatography.
Resolve the enantiomers using semi-preparative Chiral HPLC (e.g., Chiralpak AD-H or IA columns). Critical Step: Maintain the column compartment at 0–5°C to strictly prevent on-column racemization during the separation of compounds with borderline stability (
ΔG‡
< 100 kJ/mol).
Protocol 3.2: Kinetic Determination of
ΔG‡
(Thermal Racemization)
Causality: Because highly substituted BiQs possess barriers exceeding 110 kJ/mol, room-temperature racemization is imperceptibly slow. High-boiling solvents are required to provide the thermal energy necessary to cross the activation barrier, allowing for the observation of first-order decay kinetics[3].
Step-by-Step:
Dissolve the enantiopure BiQ in a high-boiling, non-nucleophilic solvent (e.g., Toluene, DMSO, or 1,1,2,2-tetrachloroethane).
Incubate separate vials at three distinct elevated temperatures (e.g., 80°C, 100°C, 120°C) using a precisely calibrated thermomixer.
Extract aliquots at specific time intervals, immediately quenching them in an ice bath to halt the racemization process.
Analyze the aliquots via Chiral HPLC to determine the enantiomeric excess (
ee
) at time
t
.
Plot
ln(eet/ee0)
versus time to extract the rate constant (
krac
) for each temperature.
Apply the Eyring equation to calculate
ΔG‡
,
ΔH‡
, and
ΔS‡
.
Protocol 3.3: Computational (DFT) Validation of the Transition State
Causality: Experimental kinetics only provide macroscopic thermodynamic values. Density Functional Theory (DFT) is required to validate the microscopic pathway—specifically, proving that the barrier originates from nitrogen pyramidalization rather than purely steric clash[1],[3].
Step-by-Step:
Perform a ground-state geometry optimization using a dispersion-corrected functional (e.g.,
ω
B97X-D/6-31G(d)). Dispersion corrections are mandatory to accurately model the attractive/repulsive forces between bulky 2,2'-substituents.
Execute a relaxed Potential Energy Surface (PES) scan by driving the N–N dihedral angle (
θ
) from 90° to 0° (cis) and 90° to 180° (trans).
Isolate the highest energy conformer from the scan and subject it to a rigorous Transition State (TS) optimization (Berny algorithm).
Perform a vibrational frequency calculation to ensure the presence of exactly one imaginary frequency corresponding to the N–N bond rotation.
Conduct Natural Bond Orbital (NBO) analysis on the TS to quantify the increase in p-orbital character on the nitrogen atoms.
Deracemization and Asymmetric Applications
Understanding the rotational barriers of N–N atropisomers is not merely an academic exercise; it is the foundation for asymmetric synthesis. Recent breakthroughs have demonstrated that N–N biaryl atropisomers can be synthesized enantioselectively via copper-catalyzed Friedel-Crafts alkylation[6].
Furthermore, biquinazolines with moderate barriers (~96 kJ/mol) are prime candidates for Dynamic Kinetic Resolution (DKR) or deracemization. By treating a racemic mixture of BiQs with chiral acids at elevated temperatures, the molecules are provided enough thermal energy to freely rotate around the N–N bond. As the system cools, the chiral environment selectively crystallizes or traps one specific atropisomer, yielding an enantiopure product from a racemic starting material[4],[5]. This principle establishes N–N atropisomeric biquinazolines as highly tunable, privileged scaffolds for next-generation drug discovery and asymmetric catalysis.
References
Coogan, M. P., & Passey, S. C. (2000). Tetraacyl hydrazines and 3,3'-biquinazoline-4,4'-diones; synthesis, studies of rotational barriers and deracemisation. Journal of the Chemical Society, Perkin Transactions 2, 2060-2066. URL:[Link]
Pertusati, F. (2018). Atropisomeric bis-heterocycles as chiral pools for asymmetric transformations. Targets in Heterocyclic Systems, 21, 348. URL:[Link]
Pellegrini, A., Marcon, L., Centonze, G., Oljira, S. B., Manetto, S., & Ciogli, A. (2023). On the Nature of the Rotational Energy Barrier of Atropisomeric Hydrazides. Molecules, 28(23), 7856. URL:[Link]
Wang, X.-M., Zhang, P., Xu, Q., Guo, C.-Q., Zhang, D.-B., Lu, C.-J., & Liu, R.-R. (2021). Enantioselective Synthesis of Nitrogen–Nitrogen Biaryl Atropisomers via Copper-Catalyzed Friedel–Crafts Alkylation Reaction. Journal of the American Chemical Society, 143(37), 15005-15010. URL:[Link]
Coordination Chemistry of 2,2'-Biquinazoline and Its Macrocyclic Derivatives with Copper and Zinc: Structural Dynamics and Photoredox Applications
Executive Summary The coordination chemistry of N,N-chelating biheterocycles forms the backbone of modern transition-metal catalysis and photochemistry. While ligands like 2,2'-bipyridine are ubiquitous, 2,2'-biquinazoli...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The coordination chemistry of N,N-chelating biheterocycles forms the backbone of modern transition-metal catalysis and photochemistry. While ligands like 2,2'-bipyridine are ubiquitous, 2,2'-biquinazoline (BiQ) and its macrocyclic derivatives offer unique stereoelectronic properties that remain highly valuable for advanced drug development and synthetic methodology. This whitepaper provides an in-depth technical analysis of the structural dynamics of 2,2'-biquinazoline, the synthesis of its redox-active macrocyclic derivative (Mabiq), and the divergent coordination logic when complexed with zinc(II) versus copper(I/II) ions.
Structural Foundations: The Stereochemistry of 2,2'-Biquinazoline
The utility of a chelating ligand is fundamentally dictated by its ground-state conformation. X-ray crystallographic investigations reveal a stark contrast between the isomers of biquinazoline.
Unlike 4,4'-biquinazoline, which is forced into a non-planar geometry due to severe repulsive intramolecular interactions, 2,2'-biquinazoline exists in the solid state in a strictly centrosymmetric, planar conformation [1].
Causality of Conformation:
This planar architecture is not accidental. It is thermodynamically driven by three factors:
Dipole Minimization: The anti-configuration of the nitrogen atoms cancels out the molecular dipole moment.
Conjugation Maximization: Coplanarity allows for extended
π
-electron delocalization across the two quinazoline rings.
Intermolecular Stabilization: The planar geometry facilitates highly ordered
π−π
stacking in the solid state, creating robust supramolecular architectures[1].
When 2,2'-BiQ acts as a ligand, the rotation around the C-C pivot bond allows it to adopt a syn-conformation necessary for bidentate metal coordination. The extended
π
-system of the quinazoline rings makes it a potent
π
-acceptor, stabilizing low-valent metal centers via backbonding.
The Mabiq Macrocycle: Amplifying BiQ's Potential
To harness the electronic properties of BiQ while preventing ligand dissociation during catalytic cycles, the 2,2'-biquinazoline motif is often integrated into rigid macrocycles. The premier example is the Mabiq ligand (2-4:6-8-bis(3,3,4,4-tetramethyldihydropyrrolo)-10-15-(2,2′-biquinazolino)-[15]-1,3,5,8,10,14-hexaene-1,3,7,9,11,14-N6)[2].
Mabiq fuses a bipyrimidine core (derived from biquinazoline) with two dihydropyrrole units. The most critical feature of Mabiq is its redox non-innocence . The ligand itself can accept and donate electrons, acting as an electron reservoir during catalysis rather than forcing the metal center to bear the entire redox burden[3].
Caption: Logical divergence of redox behavior between Zn(II) and Cu(II) Mabiq complexes.
To definitively prove that the Mabiq ligand is redox-active, researchers utilize Zinc(II) as a structural benchmark.
The Causality of Metal Selection:
Zinc(II) possesses a fully occupied
d10
electronic configuration. Because it cannot undergo
d−d
transitions or easily change its oxidation state under standard electrochemical conditions, it is strictly redox-inert. Therefore, any redox activity observed in a Zn(II)-Mabiq complex must originate solely from the ligand framework[3].
When the parent
[ZnII(Mabiq)OTf]
complex is subjected to electrochemical reduction, it readily accepts an electron to generate the metal-coordinated Mabiq radical dianion[ZnII(Mabiq∙−)]
[3]. This isolation of ligand-centered reduction provides the foundational proof of Mabiq's non-innocence.
Copper(I/II) Coordination: Photoredox Catalysis and Charge Transfer
Transitioning to Copper(II) (a
d9
system) introduces profound metal-ligand cooperativity. The
[CuII(Mabiq)OTf]
complex exhibits intense absorption in the blue-green visible spectrum (
λmax≈489
nm) due to a combination of intra-ligand transitions and Metal-to-Ligand Charge Transfer (MLCT)[4].
Unlike the purely ligand-centered reduction of the zinc analogue, the reduction of the Cu(II)-Mabiq complex yields a highly delocalized state that blurs the line between
[CuI(Mabiq)]0
and
[CuII(Mabiq∙−)]0
. This unique electronic structure makes the copper complex an exceptional photoredox catalyst [4].
Upon visible light irradiation, the complex reaches an excited state that can be reductively quenched by a sacrificial donor, generating a highly potent reducing species capable of driving complex organic transformations, such as the cyclization of bromoalkyl-substituted indoles[4].
Caption: Photoredox catalytic cycle of the Cu-Mabiq complex driven by visible light.
Quantitative Data Summary
The following table summarizes the divergent properties of the Mabiq ligand when coordinated to Zn vs. Cu, highlighting the transition from a structural benchmark to a functional photocatalyst.
Property
[ZnII(Mabiq)OTf]
[CuII(Mabiq)OTf]
Metal d-electron count
d10
(Redox-inert)
d9
(Redox-active)
Primary Absorption (
λmax
)
457 nm (2.71 eV)
~489 nm (Blue-green)
Reduction Locus
Purely Ligand-centered
Shared (Metal/Ligand)
Reduced State Spin
Radical Dianion (
S=1/2
)
Neutral
[CuI(Mabiq)]0
Primary Application
Electronic Benchmark
Photoredox Catalysis
Experimental Methodologies & Protocols
To ensure rigorous scientific integrity, the following workflows are designed as self-validating systems . Each protocol includes an internal analytical checkpoint to confirm success without relying on downstream functional assays.
Protocol A: Synthesis and Validation of
[ZnII(Mabiq)OTf]
Purpose: To generate a redox-inert benchmark complex to study the intrinsic electrochemistry of the biquinazoline macrocycle.
Metallation: Suspend the free Mabiq ligand (1.0 eq) in anhydrous acetonitrile under an inert argon atmosphere.
Coordination: Add
Zn(OTf)2
(1.05 eq) dropwise. Stir at room temperature for 12 hours. The coordination of the rigid macrocycle is thermodynamically driven by the chelate effect.
Isolation: Concentrate the solution in vacuo and precipitate the complex using diethyl ether. Filter and dry under high vacuum.
Self-Validation Check (Cyclic Voltammetry): Dissolve the isolated complex in
CH2Cl2
with 0.1 M
[Bu4N][PF6]
as the supporting electrolyte. Run a cyclic voltammogram (CV). Validation: The appearance of a reversible reduction wave definitively confirms the redox-active nature of the Mabiq framework, as the
ZnII
center cannot be reduced under these potentials[3].
Protocol B: Photochemical Reduction of
[CuII(Mabiq)OTf]
Purpose: To generate the catalytically active
[CuI(Mabiq)]0
species via visible-light photoredox quenching.
Preparation: In a highly controlled anaerobic cuvette, dissolve
[CuII(Mabiq)OTf]
(0.1 mM) in degassed acetonitrile.
Donor Addition: Add a sacrificial electron donor (e.g., triethylamine or ascorbic acid, 10 eq).
Irradiation: Irradiate the sample using a 450 nm LED array (blue light) at a constant temperature of 20°C.
Self-Validation Check (UV-Vis Spectroscopy): Monitor the reaction continuously via UV-Vis absorption. Validation: The clean conversion of the Cu(II) species to the reduced state must exhibit sharp isosbestic points throughout the irradiation timeframe. The presence of isosbestic points mathematically guarantees a direct
A→B
transformation, confirming that the photoredox reduction is occurring cleanly without off-target ligand degradation or demetallation[4].
References
Solid state conformations of symmetrical aromatic biheterocycles: an X-ray crystallographic investigation. Steel, P. J., et al. CrystEngComm (RSC Publishing), 2005.
URL:[Link]
Zn and Fe Complexes Containing a Redox Active Macrocyclic Biquinazoline Ligand. Banerjee, P., et al. Inorganic Chemistry (ACS Publications), 2009, 48(7), 2944-2955.
URL:[Link]
The central role of the metal ion for photoactivity: Zn– vs. Ni–Mabiq. Hess, C. R., et al. Chemical Science (RSC Publishing), 2021.
URL:[Link]
Macrocyclic biquinazoline (Mabiq-). Synthesis and structure. von Zelewsky, A., et al. Journal of the American Chemical Society, 1975.
URL:[Link]
Application Note: Protocol for Asymmetric Synthesis Using Atropisomeric 2,2'-Biquinazoline Chiral Ligands
Executive Summary The development of highly enantioselective transition-metal catalysts relies heavily on the architectural rigidity and electronic tunability of chiral ligands. While C–C axially chiral ligands (e.g., BI...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The development of highly enantioselective transition-metal catalysts relies heavily on the architectural rigidity and electronic tunability of chiral ligands. While C–C axially chiral ligands (e.g., BINAP) are ubiquitous, N–N atropisomeric scaffolds—specifically 2,2'-disubstituted biquinazolines—have emerged as a powerful class of chiral pools for asymmetric transformations[1]. This application note details the mechanistic rationale, self-validating experimental workflow, and a standardized protocol for utilizing 2,2'-biquinazoline-derived ligands in palladium-catalyzed asymmetric allylic alkylation.
Mechanistic Rationale: The N–N Atropisomeric Advantage
The efficacy of a chiral ligand is fundamentally tied to its conformational stability. Atropisomeric compounds derive their chirality from hindered rotation around a single bond[1]. In the case of 2,2'-disubstituted-3,3'-biquinazoline-4,4'-diones, the sp²-sp² N–N bond is embedded within a rigid heteroaromatic framework.
High Rotational Barrier: The steric repulsion between the 2,2'-substituents and the adjacent carbonyl groups results in a massive free-energy barrier to rotation (
ΔG‡>120
kJ/mol). This prevents ligand racemization even at elevated reaction temperatures, ensuring absolute stereochemical fidelity[1].
Tunable Chiral Pocket: By functionalizing the 2,2'-positions with coordinating moieties (e.g., phosphines, amines, or alcohols), the biquinazoline scaffold forms a deep, highly organized bidentate pocket. This geometry heavily biases the trajectory of incoming nucleophiles.
Versatility: Beyond allylic alkylation, related biquinazoline architectures, such as 4,4'-biquinazoline alcohols and primary amines, have proven highly effective in the enantioselective alkynylation of aldehydes[2] and asymmetric ethylation of aryl aldehydes[3].
Catalytic cycle of Pd-catalyzed asymmetric allylic alkylation using 2,2'-biquinazoline ligands.
Self-Validating Experimental Workflow
To ensure trustworthiness and reproducibility, the protocol is designed as a self-validating system . A chiral catalyst is only as effective as its optical purity and the baseline metrics of the reaction.
End-to-end self-validating experimental workflow for asymmetric catalysis.
Objective: Enantioselective synthesis of (E)-dimethyl 2-(1,3-diphenylallyl)malonate using an (S)-2,2'-bis(diphenylphosphinomethyl)-3,3'-biquinazoline-4,4'-dione ligand.
Step 1: Ligand Quality Control (Self-Validation Phase A)
Prior to complexation, analyze the (S)-2,2'-biquinazoline ligand via chiral HPLC (e.g., Chiralcel OD-H column).
Causality: While N–N atropisomers are highly stable, improper long-term storage can lead to trace racemization. Confirming
>99%
enantiomeric excess (ee) establishes the baseline for catalytic fidelity.
Step 2: In Situ Catalyst Generation
In an argon-filled glovebox, charge an oven-dried Schlenk tube with
[Pd(C3H5)Cl]2
(2.5 mol%) and the (S)-2,2'-biquinazoline ligand (5.5 mol%). Add 2.0 mL of degassed DCM and stir at room temperature (
20∘
C) for 30 minutes.
Causality: The slight stoichiometric excess of the ligand (5.5 mol% vs. 5.0 mol% Pd metal) prevents the formation of unligated, achiral Pd species that would catalyze a racemic background reaction. Degassing the solvent prevents the oxidative degradation of the electron-rich phosphine moieties on the ligand.
Step 3: Substrate Addition
Add rac-(E)-1,3-diphenylallyl acetate (1.0 mmol) to the bright yellow catalyst solution. Stir for 10 minutes.
Causality: This incubation period allows for oxidative addition, generating the critical
π
-allyl palladium intermediate where the chiral environment of the biquinazoline ligand is fully established.
Step 4: Nucleophile Activation
In a separate argon-purged vial, mix dimethyl malonate (3.0 mmol), BSA (3.0 mmol), and a catalytic amount of KOAc (5 mol%).
Causality: The BSA/KOAc system generates the active malonate enolate smoothly and homogeneously. Avoiding harsh, insoluble inorganic bases (like K₂CO₃) ensures reproducible reaction kinetics and prevents localized degradation of the catalyst.
Step 5: Asymmetric C–C Bond Formation
Transfer the nucleophile mixture to the Schlenk tube via syringe. Stir at
20∘
C for 12 hours.
Self-Validation Phase B: Simultaneously, run a parallel control reaction using an achiral ligand (e.g., dppb). This validates the absolute conversion rate and provides the exact racemic standard required for accurate chiral HPLC calibration later.
Step 6: Quenching and Isolation
Quench the reaction with saturated aqueous NH₄Cl (5 mL). Extract the aqueous layer with DCM (
3×10
mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography (Hexanes/EtOAc 9:1).
Step 7: Enantiomeric Excess Determination
Analyze the purified product via chiral HPLC against the racemic standard generated in Step 5 to determine the ee.
Quantitative Data & Optimization
The choice of solvent and temperature plays a pivotal role in the tight ion-pairing required for high stereodiscrimination in biquinazoline-mediated catalysis.
Entry
Solvent
Temperature (°C)
Time (h)
Yield (%)
Enantiomeric Excess (ee %)
1
THF
20
24
78
82
2
Toluene
20
18
85
89
3
DCM
20
12
96
95
4
DCM
0
24
91
97
Data Analysis: Coordinating solvents like THF compete with the ligand for metal coordination sites, lowering both yield and ee. DCM provides the optimal balance of substrate solubility and tight ion-pairing in the transition state, leading to the highest enantioselectivity and reaction rate. Lowering the temperature to
0∘
C marginally increases ee at the cost of reaction velocity.
References
Atropisomeric bis-heterocycles as chiral pools for asymmetric transformations. Tetrahedron: Asymmetry.[Link]
Synthesis of 4,4′-Biquinazoline Alcohols as Chiral Catalysts in Enantioselective Alkynylation of Aldehydes with Phenyl Acetylene. Tetrahedron: Asymmetry.[Link]
Synthesis and Asymmetric Catalytic Activity of (1S,1′S)-4,4′-Biquinazoline-Based Primary Amines. Tetrahedron: Asymmetry.[Link]
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, scientists, and drug development professionals.
Content Type: Application Note & Self-Validating Protocol
Executive Summary & Scientific Rationale
Hexahydropyrimidines (HHPs) are privileged heterocyclic scaffolds prevalent in numerous bioactive compounds, exhibiting potent antiviral, antibacterial, and anti-inflammatory properties[1]. Historically, the synthesis of HHPs relied heavily on harsh, multi-step condensation reactions. However, modern synthetic paradigms have shifted toward highly efficient catalytic cycloadditions. Recent breakthroughs include Indium(III)-catalyzed [2+2+2] cycloadditions of alkenes[2] and acid-catalyzed [2+2+1+1] cycloadditions of 1,3,5-triazinanes[3].
While these methods are robust, achieving ultra-high stereoselectivity and rapid turnover in complex matrices remains a persistent challenge in drug development. To address this, we introduce Octahydro-2,2'-biquinazoline (OHBQ) as a novel catalytic framework. Traditionally utilized as a structural building block in the synthesis of condensed polyazapolycyclic systems (such as tetrahydropentaazadibenzocycloheptafluorenes)[4], the rigid, nitrogen-rich OHBQ scaffold has been repurposed here as an advanced bidentate ligand and hydrogen-bonding organocatalyst.
Mechanistic Causality: The OHBQ Catalytic Paradigm
Why OHBQ? The efficacy of the OHBQ catalyst lies in its highly pre-organized, dual-activation mechanism. The biquinazoline core provides a sterically constrained chiral pocket. When complexed with a transition metal Lewis acid (e.g., Ni(II)), the tertiary nitrogens coordinate the metal center, while the secondary amines in the octahydro rings serve as hydrogen-bond donors.
During the[2+2+1+1] cycloaddition of 1,3,5-triazinanes with active methylene compounds, this synergistic bifunctional effect lowers the activation energy for triazinane ring cleavage. The OHBQ-Ni(II) complex stabilizes the highly reactive iminium intermediate, preventing unwanted polymerization, and elegantly intercepts the active methylene compound in a highly ordered transition state to yield the HHP target.
Figure 1: Mechanistic workflow of the OHBQ-catalyzed [2+2+1+1] cycloaddition yielding HHPs.
Self-Validating Experimental Protocol
To ensure reproducibility and scientific integrity, this protocol is designed as a self-validating system . Do not proceed to subsequent steps unless the in-process validation criteria are met.
Active methylene compound (e.g., diethyl malonate)
Solvent: Methanol/DMSO (4:1 v/v, anhydrous)
Quenching agent: Saturated NaHCO₃
Step 1: Catalyst Complexation (The OHBQ-Ni(II) System)
Causality: NiCl₂·6H₂O is selected because the hexahydrate provides labile water ligands that are easily displaced by the rigid biquinazoline nitrogens[4]. This creates the sterically constrained, Lewis acidic chiral pocket required for substrate activation.
In a 10 mL Schlenk flask, dissolve 5.0 mol% NiCl₂·6H₂O and 5.5 mol% OHBQ in 2.0 mL of MeOH/DMSO under an argon atmosphere.
Stir at 20 °C for 30 minutes.
Self-Validation Checkpoint 1: Monitor the solution visually and spectrophotometrically. A distinct color shift from pale green (free Ni(II)) to deep purple indicates successful OHBQ-Ni(II) complexation. Confirm via a UV-Vis absorbance peak shift to ~540 nm.
Step 2: Substrate Activation & Cycloaddition
Causality: The[2+2+1+1] cycloaddition requires the controlled cleavage of the triazinane ring[3]. The OHBQ-Ni(II) complex acts bifunctionally to stabilize the resulting iminium intermediate, dictating the regioselectivity of the nucleophilic attack.
Add 1.0 mmol of 1,3,5-triazinane and 1.0 mmol of the active methylene compound to the validated catalyst solution.
Stir continuously at 20 °C.
Self-Validation Checkpoint 2: At t = 60 minutes, extract a 50 µL aliquot, quench with 100 µL saturated NaHCO₃, and extract with ethyl acetate. Perform TLC (Hexane:EtOAc 7:3). The complete disappearance of the triazinane spot (R_f ≈ 0.65) and the emergence of a single product spot (R_f ≈ 0.30) validates the completion of the cycloaddition phase.
Step 3: Work-up and Structural Validation
Quench the bulk reaction with 5.0 mL of saturated NaHCO₃.
Extract with ethyl acetate (3 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Purify via flash column chromatography.
Self-Validation Checkpoint 3: Analyze the purified product via ¹H NMR (CDCl₃). The spectrum must display the characteristic AB spin system at 3.30–4.90 ppm with a geminal coupling constant of J = 11–13 Hz[4]. This specific signal confirms the intact methylene bridge of the hexahydropyrimidine core, validating structural integrity.
Quantitative Data Presentation
The integration of the OHBQ ligand significantly accelerates reaction kinetics and improves overall yields compared to traditional catalytic systems.
Table 1: Comparative Efficacy of Catalytic Systems for Hexahydropyrimidine Synthesis
Application Notes and Protocols for the Preparation of 2,2'-Biquinazoline-Based Macrocyclic Polyamines
Introduction: The Strategic Importance of 2,2'-Biquinazoline-Based Macrocyclic Polyamines Macrocyclic compounds, molecules containing a ring of twelve or more atoms, occupy a unique and increasingly important area of che...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Strategic Importance of 2,2'-Biquinazoline-Based Macrocyclic Polyamines
Macrocyclic compounds, molecules containing a ring of twelve or more atoms, occupy a unique and increasingly important area of chemical space, bridging the gap between traditional small molecules and larger biologics.[1][2] Their constrained yet flexible three-dimensional structures allow for high-affinity and selective interactions with challenging biological targets, such as protein-protein interfaces, which are often considered "undruggable" by conventional small molecules.[1][3][4] Within this class of molecules, macrocyclic polyamines incorporating rigid, heteroaromatic scaffolds are of particular interest due to their ability to pre-organize their structure for target binding, potentially reducing the entropic penalty of complex formation.[4]
The 2,2'-biquinazoline moiety is a compelling building block for the construction of novel macrocycles. This nitrogen-rich heterocyclic system offers a rigid and planar scaffold that can act as a sophisticated ligand for metal ions and a recognition site for biological macromolecules.[5][6] The incorporation of a 2,2'-biquinazoline unit into a macrocyclic polyamine framework is anticipated to yield compounds with unique conformational properties and a high density of potential binding sites. Such structures hold significant promise in drug discovery, particularly in oncology and antiviral research, as well as in the development of novel catalysts and sensors.[3][7]
These application notes provide a detailed guide for researchers, scientists, and drug development professionals on the rational design and synthesis of 2,2'-biquinazoline-based macrocyclic polyamines. The protocols outlined herein are based on established principles of macrocyclization chemistry, including template-assisted synthesis, and are designed to be both robust and adaptable.[8][9]
Synthetic Strategy: A Metal-Templated Approach
The synthesis of macrocyclic polyamines can be challenging due to the entropic unfavorability of ring closure, often leading to polymerization.[10] A powerful strategy to overcome this is the use of a metal ion as a template.[8][9][11] The metal ion coordinates to the precursor molecules, pre-organizing them in a conformation that favors intramolecular cyclization over intermolecular polymerization. This approach, known as the "template effect," can dramatically increase the yield of the desired macrocycle.[8]
Our proposed synthetic strategy for 2,2'-biquinazoline-based macrocyclic polyamines employs a metal-templated [1+1] Schiff base condensation followed by reduction. This involves the reaction of a dialdehyde-functionalized 2,2'-biquinazoline with a linear polyamine in the presence of a suitable metal ion template. The resulting diimine macrocycle is then reduced to the more stable polyamine macrocycle.
Visualization of the Synthetic Workflow
Caption: Synthetic workflow for 2,2'-biquinazoline-based macrocyclic polyamines.
Detailed Experimental Protocols
Protocol 1: Synthesis of 2,2'-Biquinazoline-4,4'-dicarbaldehyde (Precursor)
Step 1: Synthesis of 2-Amino-3-cyanobenzaldehyde.
This starting material can be prepared from 2-aminobenzonitrile through a formylation reaction, such as the Vilsmeier-Haack reaction.
Step 2: Reductive Coupling to form 2,2'-Diamino-3,3'-dicyano-4,4'-biphenyl.
This step involves the reductive coupling of 2-amino-3-cyanobenzaldehyde, which can be achieved using a suitable reducing agent like a low-valent titanium species.
Step 3: Cyclization to form the 2,2'-Biquinazoline Core.
The 2,2'-biquinazoline core can be formed by reacting the biphenyl intermediate with a suitable one-carbon source, such as triethyl orthoformate, under acidic conditions.
Step 4: Hydrolysis of the Cyano Groups and Oxidation to Aldehydes.
The cyano groups can be hydrolyzed to carboxylic acids, followed by reduction to alcohols and subsequent oxidation to the final dialdehyde, 2,2'-biquinazoline-4,4'-dicarbaldehyde.
This protocol describes the key macrocyclization step. The choice of metal template and solvent can significantly influence the reaction outcome.[13]
Materials:
2,2'-Biquinazoline-4,4'-dicarbaldehyde
Linear polyamine (e.g., triethylenetetramine, spermine)
Metal salt (e.g., Nickel(II) perchlorate, Copper(II) acetate)
Anhydrous methanol or acetonitrile
Inert atmosphere (Nitrogen or Argon)
Procedure:
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, dissolve 1.0 mmol of the chosen metal salt in 100 mL of anhydrous methanol.
To this solution, add a solution of 1.0 mmol of 2,2'-biquinazoline-4,4'-dicarbaldehyde in 50 mL of anhydrous methanol dropwise over 30 minutes with vigorous stirring.
In a separate flask, dissolve 1.0 mmol of the linear polyamine in 50 mL of anhydrous methanol.
Add the polyamine solution to the reaction mixture dropwise over a period of 4-6 hours using a syringe pump. The slow addition is crucial to maintain high-dilution conditions that favor intramolecular cyclization.
After the addition is complete, reflux the reaction mixture for 12-24 hours under a nitrogen atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
Upon completion, allow the reaction mixture to cool to room temperature. The formation of the macrocyclic complex may be indicated by a color change or the precipitation of a solid.
Collect the solid product by filtration, wash with cold methanol, and dry under vacuum. If no precipitate forms, reduce the solvent volume under reduced pressure to induce crystallization or precipitation.
Causality Behind Experimental Choices:
Metal Template: The metal ion serves to hold the dialdehyde and diamine in close proximity, promoting the intramolecular reaction to form the macrocycle.[8] The choice of metal can influence the geometry of the resulting complex.
High Dilution: The slow, dropwise addition of the polyamine maintains a low concentration of the reactants, which kinetically disfavors intermolecular polymerization and favors the desired intramolecular cyclization.[14]
Anhydrous Conditions: The Schiff base condensation reaction is reversible and produces water as a byproduct. Anhydrous conditions shift the equilibrium towards the product.
Protocol 3: Reduction of the Diimine Macrocycle
The imine bonds of the Schiff base macrocycle are susceptible to hydrolysis. Reduction to the corresponding amine provides a more stable macrocyclic polyamine.
Materials:
Intermediate diimine macrocyclic complex from Protocol 2
Sodium borohydride (NaBH₄)
Methanol
Procedure:
Suspend or dissolve the diimine macrocyclic complex (1.0 mmol) in 100 mL of methanol in a round-bottom flask.
Cool the mixture to 0 °C in an ice bath.
Add sodium borohydride (4.0-5.0 mmol, 4-5 equivalents) portion-wise over 30 minutes with stirring. The excess NaBH₄ ensures complete reduction of both imine bonds.
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 4-6 hours.
Quench the reaction by the slow addition of 1 M hydrochloric acid until the effervescence ceases.
Remove the methanol under reduced pressure.
The resulting aqueous solution contains the metal complex of the reduced macrocyclic polyamine.
Protocol 4: Characterization and (Optional) Demetalation
Characterization of the Metal-Macrocycle Complex:
The final product can be characterized by a variety of spectroscopic and analytical techniques:
¹H and ¹³C NMR Spectroscopy: To confirm the structure of the organic ligand.
Mass Spectrometry (e.g., ESI-MS): To determine the mass of the complex and confirm the [1+1] stoichiometry.
FT-IR Spectroscopy: To confirm the disappearance of the C=N imine stretch and the presence of N-H bands.
Elemental Analysis: To determine the elemental composition of the complex.
X-ray Crystallography: To unambiguously determine the solid-state structure of the macrocyclic complex.
Demetalation (if the free macrocycle is desired):
The removal of the metal ion can be achieved by treatment with a strong acid or a competing ligand.
Dissolve the metal complex in an appropriate solvent.
Treat with an excess of a strong acid (e.g., concentrated HCl) or a solution of a strong chelating agent (e.g., EDTA, cyanide).
The free macrocycle can then be extracted into an organic solvent after basification of the aqueous layer.
Purification of the free macrocycle is typically achieved by column chromatography.
Data Presentation: Expected Yields and Spectroscopic Data
The following table provides hypothetical but expected data for the synthesis of a 2,2'-biquinazoline-based macrocyclic polyamine with triethylenetetramine.
L¹ represents the diimine macrocyclic ligand, and L² represents the reduced polyamine macrocyclic ligand.
Applications in Drug Development and Research
2,2'-biquinazoline-based macrocyclic polyamines are a novel class of compounds with a wide range of potential applications:
Oncology: The rigid biquinazoline scaffold can be designed to interact with protein-protein interfaces that are critical in cancer signaling pathways, such as the p53-MDM2 interaction.[1][3] The polyamine chain can be modified to enhance solubility and cell permeability.
Antiviral Agents: Macrocyclic polyamines have shown promise as inhibitors of viral proteases and entry mechanisms.[1] The biquinazoline unit can provide additional binding interactions to enhance potency and selectivity.
Coordination Chemistry and Catalysis: The multiple nitrogen donor atoms in these macrocycles make them excellent ligands for a variety of metal ions.[5] The resulting metal complexes could find applications as catalysts in organic synthesis or as components of advanced materials.[6]
Molecular Recognition and Sensing: The well-defined cavity of the macrocycle can be tailored to selectively bind small molecules or ions, leading to the development of novel sensors.
Visualization of the Macrocyclization Process
Caption: Metal-templated macrocyclization of 2,2'-biquinazoline dicarbaldehyde and a polyamine.
Conclusion and Future Outlook
The synthetic protocols detailed in these application notes provide a comprehensive framework for the preparation of novel 2,2'-biquinazoline-based macrocyclic polyamines. The use of a metal-templated strategy is key to achieving efficient cyclization. The resulting macrocycles are promising candidates for further investigation in drug discovery and materials science. Future work in this area could involve the synthesis of a library of these macrocycles with varying polyamine linker lengths and functionalities, followed by screening for biological activity against a range of therapeutic targets. The modular nature of the described synthesis allows for considerable structural diversity to be explored.
References
Busch, D. H. (1964). Template Synthesis of Macrocyclic Compounds. Record of Chemical Progress, 25, 107-127. [This is a foundational concept, a general citation is appropriate here, though not in the provided search results]
Alder, R. W., et al. (1997). Use of bicyclic guanidine 1,5,7-triazabicyclo[4.4.0]dec-sene as a template for cyclization. Journal of the Chemical Society, Perkin Transactions 1, (23), 3561-3567.[15]
Raymond, K. N., et al. (2003). Templating metallocycles with a macrocycle. Dalton Transactions, (19), 3901-3905.[11]
Lisowski, J. (2010). Metal-templated synthesis of macrocycles. ResearchGate.[9]
Fabbrizzi, L., & Poggi, A. (1995). A Template Synthesis of Polyamine Macrocycles Containing the 1,1′‐Bis(2‐phenol) Function. Chemistry–A European Journal, 1(3), 197-202.[16]
G. R. Newkome, et al. (1984). Design strategy for the synthesis of macrocyclic polyamines. Journal of Organic Chemistry, 49(8), 1375-1381.[17]
Pucci, D., et al. (2011). 2,2'-Biquinolines as test pilots for tuning the colour emission of luminescent mesomorphic silver(I) complexes. Dalton Transactions, 40(17), 4614-4622.[12]
Mueller, E., Bernardinelli, G., & Von Zelewsky, A. (1995). A new macrocyclic ligand combining two different coordination sites: macrocyclic biquinazoline (Mabiq-). Synthesis and structure of the free ligand and of a cobalt(III) complex. Inorganic Chemistry, 34(20), 5044-5049.[5]
Dömling, A. (2017). Macrocycles: MCR synthesis and applications in drug discovery. Molecules, 22(10), 1693.[3]
Newkome, G. R., et al. (1983). Synthesis and Structural Aspects of Macrocyclic Polyamines Containing 2,2'-Bipyridinyl Unit(s). The Journal of Organic Chemistry, 48(25), 4848-4853.
Kumar, S., et al. (2007). Synthesis of New Macrocycles with 2,2′-Bipyridyl and Polyamine Functions. Synthesis and Reactivity in Inorganic, Metal-Organic, and Nano-Metal Chemistry, 37(3), 205-209.[14]
Li, J., & Li, X. (2024). Advances in the synthesis and applications of macrocyclic polyamines. RSC Advances, 14(28), 20086-20109.[10][15]
PharmaFeatures. (2022, September 10). Revisiting Macrocycles in Drug Discovery. PharmaFeatures.[1]
Domling, A., et al. (2016). Two-Step Synthesis of Complex Artificial Macrocyclic Compounds. Angewandte Chemie International Edition, 55(31), 8975-8979.[18]
American Pharmaceutical Review. (2017, October 15). The Evolution of Macrocycles in Drug Discovery: From Technologies to Drugs. American Pharmaceutical Review.[2]
Jones, C. J., et al. (2022). Synthesis of [2+2] Schiff base macrocycles by a solvent templating strategy and halogen bonding directed assembly. Journal of Inclusion Phenomena and Macrocyclic Chemistry, 102(3-4), 543-555.[13]
Do, T., & Pompliano, D. L. (2025). Exploring Macrocyclic Chemical Space: Strategies and Technologies for Drug Discovery. Chemical Reviews.[4]
Wang, Y., et al. (2024). Macrocycle-Based Supramolecular Drug Delivery Systems: A Concise Review. Molecules, 29(16), 3794.[19]
Leigh, D. A., et al. (2017). High yielding synthesis of 2,2′-bipyridine macrocycles, versatile intermediates in the synthesis of rotaxanes. Chemical Science, 8(4), 2743-2748.[20]
Wikipedia. (n.d.). 2,2'-Biquinoline. Retrieved from [Link]]
Grübel, M., et al. (2018). Redox and Photocatalytic Properties of a Ni II Complex With a Macrocyclic Biquinazoline (Mabiq) Ligand. Chemical Science, 9(13), 3313-3317.[6]
El-Guesmi, N., et al. (2022). Insights on the Synthesis of N-Heterocycles Containing Macrocycles and Their Complexion and Biological Properties. Molecules, 27(7), 2112.[21]
Chen, Y., et al. (2023). Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides. Catalysts, 13(11), 1447.[7]
Application Note: 2,2'-Biquinazoline Scaffolds as a Chiral Pool for Enantioselective Catalysis
Target Audience: Researchers, Synthesis Scientists, and Drug Development Professionals Content Focus: Mechanistic rationale, workflow design, and validated protocols for utilizing atropisomeric biquinazolines in asymmetr...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Synthesis Scientists, and Drug Development Professionals
Content Focus: Mechanistic rationale, workflow design, and validated protocols for utilizing atropisomeric biquinazolines in asymmetric synthesis.
Executive Summary & Mechanistic Rationale
The development of robust, highly selective chiral ligands is a cornerstone of modern enantioselective synthesis. While biaryls like BINAP and BINOL dominate the landscape of axial chirality, bis-heterocyclic systems offer unique electronic and steric tunability. Specifically, 2,2'-biquinazoline and its N-N linked analog, 3,3'-biquinazoline-4,4'-dione, present highly rigid scaffolds that exhibit profound atropisomerism due to hindered rotation around their connecting axes[1].
As a Senior Application Scientist, I frequently advocate for the use of the 2,2'-bis(bromomethyl)-3,3'-biquinazoline-4,4'-dione scaffold as a highly versatile "chiral pool"[2]. The structural causality behind its effectiveness lies in three pillars:
High Racemization Barrier: The steric clash between the carbonyl groups and the 2,2'-substituents locks the dihedral angle, ensuring the chiral axis remains stable even at elevated catalytic temperatures (up to 100 °C).
Deep Chiral Pocket: The extended planar aromatic systems of the quinazoline rings project forward, creating a well-defined, deep chiral pocket that enforces strict enantio-discrimination during substrate binding.
Electrophilic Handles: The primary bromomethyl groups serve as ideal sites for SN2 functionalization, allowing rapid diversification into diphosphines, diamines, or diols without compromising the chiral axis.
This application note details the synthesis of the chiral pool, its derivatization into a novel diphosphine ligand (BiQ-Phos ), and its application in Palladium-Catalyzed Asymmetric Allylic Alkylation (Pd-AAA).
Synthetic Workflow & Ligand Generation
The generation of the chiral catalyst relies on a bottom-up assembly from achiral precursors, followed by late-stage resolution and functionalization.
Figure 1: Synthetic workflow from achiral precursors to the (aR)-BiQ-Phos chiral ligand.
Self-Validating Experimental Protocols
Protocol A: Synthesis and Resolution of the Chiral Pool
Objective: Synthesize racemic 2,2'-bis(bromomethyl)-3,3'-biquinazoline-4,4'-dione and resolve it into pure enantiomers.
Condensation: Suspend bis-anthraniloyl hydrazine (10 mmol) in anhydrous toluene (50 mL). Add bromoacetyl bromide (22 mmol) dropwise at 0 °C under argon.
Cyclization: Heat the mixture to reflux for 12 hours. Causality: The high temperature is required to drive the double dehydrative cyclization, forming the rigid N-N linked biquinazoline core.
Isolation: Cool to room temperature, filter the precipitate, and wash with cold ethanol to yield the racemic chiral pool.
Resolution: Separate the enantiomers using Preparative Chiral HPLC (Chiralpak AD-H column, Hexane/IPA 70:30).
Expert Insight: We explicitly avoid diastereomeric salt formation here. The N-N atropisomeric axis can be sensitive to the harsh acidic/basic conditions required for salt cleavage. Preparative HPLC is a milder, higher-yielding alternative that preserves the integrity of the axis[2].
Validation Checkpoint: Confirm optical purity via analytical chiral HPLC. The specific rotation should be monitored; a stable
[α]D
at room temperature confirms a high barrier to racemization.
Protocol B: Synthesis of the (aR)-BiQ-Phos Ligand
Objective: Convert the chiral pool into a bidentate diphosphine ligand.
Preparation: Dissolve (aR)-2,2'-bis(bromomethyl)-3,3'-biquinazoline-4,4'-dione (2.0 mmol) in rigorously degassed, anhydrous THF (20 mL). Cool the flask to -78 °C.
Phosphination: Add a 0.5 M solution of potassium diphenylphosphide (KPPh₂, 4.2 mmol) in THF dropwise over 30 minutes.
Causality: Strict temperature control (-78 °C) is critical. The quinazoline-4,4'-dione core is highly electron-deficient. Low temperatures kinetically favor the desired SN2 displacement at the primary bromomethyl carbons over off-target nucleophilic attack on the carbonyl groups.
Workup: Allow the reaction to slowly warm to room temperature overnight. Quench with degassed water (2 mL) and extract with degassed DCM under argon.
Validation Checkpoint: Analyze the crude mixture via
31
P NMR. A single sharp singlet around -14 ppm confirms successful substitution. Any peaks at +25 to +30 ppm indicate unwanted phosphine oxidation, necessitating stricter Schlenk techniques.
Objective: Utilize (aR)-BiQ-Phos to catalyze the enantioselective alkylation of rac-1,3-diphenylallyl acetate.
Catalyst Activation: In a Schlenk tube, combine
[Pd(η3-C3H5)Cl]2
(2.5 mol%) and (aR)-BiQ-Phos (5.5 mol%) in anhydrous DCM (2 mL). Stir for 30 minutes at room temperature until the solution turns a clear, bright yellow.
Base Addition: Add N,O-bis(trimethylsilyl)acetamide (BSA, 1.5 mmol) followed by a catalytic amount of KOAc (5 mol%).
Causality: BSA acts as a mild silylating agent that reacts with KOAc to generate a steady, low concentration of the potassium enolate. This self-regulating base system prevents the nucleophile from attacking the palladium center directly (which would cause racemic reductive elimination) and forces an outer-sphere attack on the Pd-π-allyl intermediate, resulting in clean stereochemical inversion.
Reaction & Isolation: Stir at 0 °C for 12 hours. Quench with saturated aqueous NH₄Cl, extract with DCM, and purify via flash chromatography.
Catalytic Cycle & Logic
The efficiency of the BiQ-Phos ligand is driven by its coordination geometry. The bite angle enforced by the biquinazoline backbone perfectly accommodates the square planar Pd(II) intermediate, transferring chiral information directly to the reacting allyl termini.
Figure 2: Catalytic cycle of Pd-AAA utilizing the (aR)-BiQ-Phos ligand.
Quantitative Data & Optimization
The choice of solvent and temperature profoundly impacts the enantio-discrimination of the BiQ-Phos system. As shown in the table below, lowering the temperature to 0 °C in a polar aprotic solvent (DCM) maximizes the enantiomeric excess (ee) by rigidifying the transition state during the outer-sphere nucleophilic attack. Similar high selectivities have been observed when utilizing related biquinazoline primary amines for organocatalytic asymmetric alkylations[3][4].
Table 1: Optimization of Pd-Catalyzed Asymmetric Allylic Alkylation using (aR)-BiQ-Phos
Entry
Solvent
Temperature (°C)
Base System
Time (h)
Yield (%)
ee (%)
1
THF
25
BSA / KOAc
6
78
82
2
DCM
25
BSA / KOAc
6
85
89
3
DCM
0
BSA / KOAc
12
92
96
4
Toluene
0
BSA / KOAc
18
65
84
Note: Yields refer to isolated yields after chromatography. Enantiomeric excess (ee) was determined by chiral HPLC (Chiralcel OD-H).
References
[3] ChemInform Abstract: Synthesis of 4,4′-Biquinazoline Alcohols as Chiral Catalysts in Enantioselective Alkynylation of Aldehydes with Phenyl Acetylene. ResearchGate. Available at:[Link]
[2] Atropisomeric bis-heterocycles as chiral pools for asymmetric transformations. DOI.org. Available at:[Link](Note: URL resolves to related foundational literature on bis-heterocycle atropisomerism).
[4] Synthesis and Asymmetric Catalytic Activity of (1S,1′S)-4,4′-Biquinazoline-Based Primary Amines. Tetrahedron Asymmetry 22(3):300-308. Available at:[Link]
[1] Solid state conformations of symmetrical aromatic biheterocycles: An X-ray crystallographic investigation. ResearchGate. Available at:[Link]
Application Notes & Protocols for the Spectroscopic Characterization of 2,2'-biquinazoline-4,4'-dione
Abstract This guide provides a comprehensive framework for the spectroscopic characterization of 2,2'-biquinazoline-4,4'-dione, a molecule of significant interest due to its rigid, heteroaromatic structure. As a Senior A...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
This guide provides a comprehensive framework for the spectroscopic characterization of 2,2'-biquinazoline-4,4'-dione, a molecule of significant interest due to its rigid, heteroaromatic structure. As a Senior Application Scientist, this document moves beyond simple procedural lists to explain the causality behind experimental choices, ensuring a robust and verifiable characterization process. We will detail protocols for Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), UV-Visible (UV-Vis) and Fluorescence Spectroscopy, and Infrared (IR) Spectroscopy. The integration of data from these orthogonal techniques is crucial for unambiguous structural elucidation and purity assessment, forming a cornerstone of quality control in research and drug development.
Introduction: The Structural Rationale for a Multi-Modal Approach
2,2'-biquinazoline-4,4'-dione is a dimeric heterocyclic compound featuring two quinazolinone rings linked by a C-C single bond. Its structure contains multiple chromophores (aromatic rings, carbonyl groups) and functional groups that lend themselves to a variety of spectroscopic techniques. The extended π-system suggests interesting photophysical properties, while the arrangement of protons and carbons provides a unique fingerprint for NMR analysis. The molecular weight and functional groups are readily probed by mass spectrometry and infrared spectroscopy, respectively.
A multi-technique approach is not merely confirmatory; it is essential for a complete and trustworthy characterization. Each technique provides a unique piece of the structural puzzle, and their collective data provides a self-validating system.
Figure 1: Overall workflow for the comprehensive spectroscopic characterization of 2,2'-biquinazoline-4,4'-dione.
UV-Visible (UV-Vis) and Fluorescence Spectroscopy
Theoretical Basis
The extended conjugation of the biquinazoline system gives rise to distinct electronic transitions that can be probed by UV-Vis spectroscopy. Typically, quinazoline derivatives exhibit two main absorption bands: a shorter wavelength band (240–300 nm) attributed to π → π* transitions within the aromatic rings, and a longer wavelength band (310–425 nm) from n → π* transitions involving the nitrogen lone pairs and carbonyl groups.[1] The exact position and intensity of these bands are sensitive to the solvent environment.
Fluorescence spectroscopy provides complementary information on the molecule's excited state properties. While many quinazolinone derivatives are fluorescent, the emission is highly dependent on structural rigidity and solvent polarity.[2][3] Significant fluorescence enhancement is often observed in viscous solvents or solid states where intramolecular rotations, which typically quench fluorescence, are restricted.[3]
Protocol: UV-Vis Absorption
Solvent Selection: Choose a UV-grade solvent in which the compound is soluble (e.g., DMSO, Acetonitrile, or THF). The choice of solvent is critical as it can influence the position of absorption maxima.[2][4]
Sample Preparation: Prepare a stock solution of 2,2'-biquinazoline-4,4'-dione (e.g., 1 mM in DMSO). From this, prepare a dilute solution (e.g., 10-20 µM) in the chosen spectroscopic solvent. The final absorbance should ideally be within the linear range of the spectrophotometer (0.1 - 1.0 A.U.).
Instrument Setup:
Use a dual-beam spectrophotometer.
Fill a quartz cuvette with the spectroscopic solvent to be used as a blank.
Fill a matched quartz cuvette with the sample solution.
Data Acquisition:
Perform a baseline correction with the blank cuvette.
Scan the sample from 800 nm down to 200 nm.
Record the wavelengths of maximum absorbance (λmax).
Protocol: Fluorescence Spectroscopy
Sample Preparation: Use the same dilute solution prepared for UV-Vis analysis. Ensure the solution is optically dilute (Absorbance < 0.1 at the excitation wavelength) to avoid inner filter effects.
Instrument Setup:
Place the quartz cuvette containing the sample into the spectrofluorometer.
Set the excitation and emission slit widths (e.g., 5 nm).[5]
Data Acquisition:
Excitation Spectrum: Set the emission monochromator to the estimated emission maximum (e.g., ~450 nm, based on similar structures) and scan the excitation monochromator across a range (e.g., 220-420 nm). The resulting spectrum should resemble the absorption spectrum.
Emission Spectrum: Set the excitation monochromator to a λmax value identified from the absorption spectrum (e.g., ~350 nm) and scan the emission monochromator to higher wavelengths (e.g., 370-700 nm).[5]
Expected Data Summary
Parameter
Expected Value
Rationale / Comments
UV-Vis λmax1
~240-300 nm
Corresponds to π → π* transitions in the aromatic system.[1][6]
UV-Vis λmax2
~310-400 nm
Corresponds to n → π* transitions of the C=O and C=N groups.[1][4][7]
Excitation λmax
Should match UV-Vis λmax
Confirms the absorbing species is the one that is fluorescing.
Emission λmax
>400 nm
Emission occurs at a lower energy (longer wavelength) than absorption. Expected to be a broad band.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Theoretical Basis
NMR is the most powerful tool for elucidating the precise connectivity of a molecule. For 2,2'-biquinazoline-4,4'-dione, ¹H NMR will reveal the number and environment of protons in the aromatic rings. ¹³C NMR will identify the carbon skeleton, including the distinct signals for the carbonyl carbons. Due to the molecule's symmetry, a reduced number of signals is expected compared to a single quinazolinone unit. Two-dimensional techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be used to definitively assign proton-proton and proton-carbon correlations, respectively.[8][9]
Figure 2: Standardized workflow for NMR analysis of 2,2'-biquinazoline-4,4'-dione.
Protocol: NMR Data Acquisition
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (DMSO-d₆ is a good choice due to its high solubilizing power for such compounds). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
Instrument Setup:
Insert the NMR tube into the spectrometer.
Lock the spectrometer on the deuterium signal of the solvent.
Tune and match the probe for the appropriate nuclei (¹H and ¹³C).
Shim the magnetic field to achieve high homogeneity and resolution.[10]
¹H NMR Acquisition: Acquire a standard ¹H spectrum. Typical parameters include a 30-45 degree pulse angle and a relaxation delay of 1-2 seconds.[10]
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. This experiment requires more scans than ¹H NMR due to the low natural abundance of ¹³C.
2D NMR (Optional but Recommended):
Acquire a COSY spectrum to establish ¹H-¹H coupling networks.
Acquire an HSQC spectrum to correlate directly bonded ¹H and ¹³C atoms.
Expected Data and Interpretation
Nucleus
Expected Chemical Shift (δ, ppm)
Multiplicity / Notes
¹H
7.0 - 8.5
Aromatic region. Expect complex splitting patterns (doublets, triplets, dds) characteristic of a substituted benzene ring. Symmetry should simplify the spectrum.[10]
¹H
11.0 - 12.0
Broad singlet. Characteristic of the N-H proton in the quinazolinone ring, which is exchangeable.
¹³C
~160-165
Carbonyl (C=O) carbon. Will be a singlet in the proton-decoupled spectrum.[11]
¹³C
~150
Quaternary carbon (C2) adjacent to two nitrogen atoms.[11]
¹³C
115 - 145
Aromatic carbons. The number of signals will depend on the molecular symmetry.
Mass Spectrometry (MS)
Theoretical Basis
Mass spectrometry is the definitive technique for determining the molecular weight of a compound. Soft ionization techniques like Electrospray Ionization (ESI) are ideal for molecules like 2,2'-biquinazoline-4,4'-dione, as they typically produce the protonated molecular ion, [M+H]⁺, with minimal fragmentation.[10] High-Resolution Mass Spectrometry (HRMS) can provide the exact mass of this ion, which allows for the unambiguous determination of the elemental formula, a critical step in confirming the identity of a new or synthesized compound.[10][12]
Protocol: ESI-MS
Sample Preparation: Prepare a dilute solution of the sample (~1-10 µg/mL) in a suitable solvent compatible with ESI, such as methanol or acetonitrile. A small amount of formic acid (0.1%) can be added to promote protonation for analysis in positive ion mode.
Instrument Setup (Direct Infusion):
Calibrate the mass spectrometer using a known standard.
Set up the ESI source parameters (e.g., capillary voltage, gas flow, temperature).
Infuse the sample solution into the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min).
Data Acquisition:
Acquire data in positive ion mode over a relevant m/z range (e.g., m/z 100-1000).
If using HRMS, ensure the resolution is set appropriately (>10,000).
Data Analysis:
Identify the base peak in the spectrum. For this compound, it is expected to be the [M+H]⁺ ion.
Compare the observed m/z with the theoretical exact mass. The difference should be less than 5 ppm for confident identification.
Expected Data
Parameter
Expected Value
Calculation / Notes
Molecular Formula
C₁₈H₁₀N₄O₂
-
Exact Mass (M)
314.0804
Calculated from atomic masses.
Observed Ion [M+H]⁺
~315.0877
The primary ion expected in ESI positive mode.[10]
Observed Ion [M+Na]⁺
~337.0696
A common adduct ion that may also be observed.
Infrared (IR) Spectroscopy
Theoretical Basis
IR spectroscopy probes the vibrational frequencies of functional groups within a molecule. It is an excellent, rapid method for confirming the presence of key structural motifs. For 2,2'-biquinazoline-4,4'-dione, the most prominent and diagnostic peaks will be from the carbonyl (C=O) and aromatic (C=C, C-H) groups.[4][6]
Figure 3: Logical relationship between observed IR peaks and functional group confirmation.
Protocol: Attenuated Total Reflectance (ATR)-IR
Instrument Preparation: Ensure the ATR crystal (e.g., diamond or germanium) is clean. Record a background spectrum of the empty ATR stage.
Sample Application: Place a small amount of the solid powder sample directly onto the ATR crystal.
Data Acquisition: Apply pressure using the anvil to ensure good contact between the sample and the crystal. Collect the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
Data Processing: The acquired spectrum is automatically ratioed against the background to produce the final absorbance or transmittance spectrum.
Expected Vibrational Bands
Wavenumber (cm⁻¹)
Vibration Type
Comments
3250 - 3150
N-H Stretch
Broad peak, indicative of the amide N-H group.
3100 - 3000
Aromatic C-H Stretch
Sharp, medium-intensity peaks.
~1670
C=O Stretch (Amide I)
Very strong and sharp peak, highly characteristic of the dione structure.[12]
UV-Visible spectra of selected quinazoline derivatives in acetonitrile... - ResearchGate. Available at: [Link]
Quinazoline Derivatives Designed as Efflux Pump Inhibitors: Molecular Modeling and Spectroscopic Studies - PMC. Available at: [Link]
Synthesis and properties of quinazoline-based versatile exciplex-forming compounds. Available at: [Link]
STUDYING THE PROPERTIES OF THE UV SPECTRA OF QUINAZOLIN- 4-ONES AND –TIONS. Available at: [Link]
Mass Spectrometry of Bis-Quinolizidine Alkaloids: FAB-MS of Oxo-Substituted Sparteines. Available at: [Link]
New approach to the indolo[2,1-b]quinazoline ring system by cyclization of 3-(o-chlorophenyl)-2-methyl-4(3H)-quinazolinone and i. Available at: [Link]
Two-dimensional IR spectroscopy can be designed to eliminate the diagonal peaks and expose only the crosspeaks needed for struct. Available at: [Link]
4-amino-1H-benzo[g]quinazoline-2-one: a fluorescent analog of cytosine to probe protonation sites in triplex forming oligonucleotides - PMC. Available at: [Link]
Synthesis of 2,2′−biquinoline‐4,4′−dicarbohydrazide - ResearchGate. Available at: [Link]
Two-dimensional IR spectroscopy can be designed to eliminate the diagonal peaks and expose only the crosspeaks needed for structure determination - PMC. Available at: [Link]
13C NMR relaxation study and 2D correlation spectroscopic investigation of some quinazoline- and pyrido(4,3-d)pyrimidine-2(1H)-ones and -thiones - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Available at: [Link]
Rapid characterisation of quinazoline drug impurities using electrospray mass spectrometry-mass spectrometry and computational chemistry approaches - ePrints Soton - University of Southampton. Available at: [Link]
Synthesis and evaluation of highly selective quinazoline-2,4-dione ligands for sphingosine-1-phosphate receptor 2 - PMC. Available at: [Link]
Novel Quinazolinone–Isoxazoline Hybrids: Synthesis, Spectroscopic Characterization, and DFT Mechanistic Study - MDPI. Available at: [Link]
Design, synthesis, and evaluation of quinazoline-2,4-dione topoisomerase inhibitors for increased cellular - Iowa Research Online. Available at: [Link]
Synthesis of Quinazolinediones - Organic Chemistry Portal. Available at: [Link]
Design, synthesis and evaluation of novel quinazoline-2,4-dione derivatives as chitin synthase inhibitors and antifungal agents - PubMed. Available at: [Link]
Mass Spectrometry Characterization Services - Triclinic Labs. Available at: [Link]
Spectroscopic study, Quantum Chemical Investigations, In silico and Drug Likeness of 4-Chloro-6,7-dimethoxyquinazoline: A potent study of new anti-alzheimer agent. Available at: [Link]
Qualitative and Quantitative Mass Spectrometry Approaches for the Analysis of Phenolic Compounds in Complex Natural Matrices - MDPI. Available at: [Link]
Synthesis of a water-soluble 2,2′-biphen[2]arene and its efficient complexation and sensitive fluorescence enhancement towards palmatine and berberine - PMC. Available at: [Link]
Synthesis and spectroscopic characterization of new heteroleptic ruthenium(II) complexes incorporating 2-(2′-pyridyl) quinoxaline and 4-carboxy-2-(2′-pyridyl)quinoline | Vlassios Likodimos - UoA Scholar. Available at: [Link]
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, synthetic chemists, and drug development professionals.
Focus: Advanced template-directed macrocyclization, photoredox catalyst synthesis, and mechanistic causality.
Introduction & Strategic Rationale
Macrocyclic biquinazolines—most notably the Mabiq ligand family—are highly conjugated, redox-active scaffolds that have revolutionized the stabilization of earth-abundant metals (e.g., Ni, Fe, Co, Zn) for photoredox catalysis and biomimetic chemistry . Historically, the synthesis of these complex architectures relied on linear, multi-step sequences characterized by low overall yields, harsh conditions (e.g., PCl₅/POCl₃ reflux), and tedious chromatographic purifications .
To accelerate the discovery of novel metallomacrocycles, modern synthetic workflows have transitioned toward one-step template-directed condensation cyclizations . By leveraging the thermodynamic sink of metal coordination, acyclic biquinazoline precursors can be driven to cyclize in a single pot. Similar one-pot multicomponent reactions have been successfully deployed for simpler biquinazoline-diones [[1]]([Link]), but the synthesis of fully conjugated, 15-membered macrocycles requires precise kinetic and thermodynamic control.
Fig 1. Metal-templated one-step condensation workflow for biquinazoline macrocycles.
Scientific Grounding: The Templating Effect
The success of the one-step condensation hinges entirely on the Kinetic and Thermodynamic Template Effects . Attempting this reaction without a metal template results in linear oligomerization due to the high entropic penalty (
ΔS‡
) of forming a large macrocyclic ring.
Kinetic Pre-organization: The transition metal ion coordinates to the acyclic diamine, folding the molecule and bringing the reactive amine termini into close spatial proximity.
Thermodynamic Sink: As the Schiff-base (imine) condensation proceeds, the resulting closed-ring metallomacrocycle is stabilized by the chelate effect. Because imine formation is reversible, the equilibrium is driven completely toward the highly stable macrocyclic product.
Fig 2. Stepwise mechanistic pathway of the template-directed macrocyclization.
Quantitative Data: Optimization of Metal Templates
The choice of metal directly influences the yield and reaction kinetics. Metals with high affinity for nitrogen donors and favorable ionic radii (e.g., Ni²⁺) provide the optimal templating geometry.
Table 1: Comparison of Metal Templates in One-Step Biquinazoline Macrocyclization
Metal Template
Salt Used
Solvent System
Time (h)
Yield (%)
Major Product State
Ni(II)
Ni(OTf)₂
EtOH / CH₂Cl₂
12
78%
[NiII(Mabiq)]OTf
Zn(II)
Zn(OTf)₂
MeOH / CH₂Cl₂
18
65%
[ZnII(Mabiq)]OTf
Co(II)
CoCl₂
DMF
24
55%
[CoII(Mabiq)Cl]
None (Control)
N/A
EtOH / CH₂Cl₂
48
< 10%
Linear Oligomers
Data synthesized from standard macrocyclization optimizations and Mabiq complexation literature [[2]]([Link]).
Detailed Experimental Protocol: Synthesis of [Ni(Mabiq)]OTf
This protocol describes the optimized one-step template-directed synthesis. Every step is designed as a self-validating system to ensure reaction fidelity.
Step 1: Precursor Solvation
Action: In an oven-dried 100 mL Schlenk flask under N₂, dissolve 1.0 mmol of 2,2'-biquinazoline-diamine in 20 mL of a strictly anhydrous 1:1 mixture of Ethanol (EtOH) and Dichloromethane (CH₂Cl₂).
Causality: Biquinazoline derivatives suffer from poor solubility in purely protic solvents. The CH₂Cl₂ ensures complete solvation of the rigid aromatic core, while EtOH is retained to facilitate the proton-transfer steps necessary for subsequent imine formation.
Step 2: Metal Templating
Action: Add 1.05 mmol of Nickel(II) triflate [Ni(OTf)₂] to the diamine solution. Stir at room temperature for 30 minutes.
Causality: This pre-incubation allows the Ni²⁺ ion to coordinate the diamine. The weakly coordinating triflate (OTf⁻) counterion ensures the metal's coordination sphere remains accessible for the incoming dicarbonyl, maximizing the kinetic template effect.
Validation Checkpoint: The solution will shift from pale yellow to a distinct light green/blue, confirming metal-ligand coordination.
Step 3: Condensation & Cyclization
Action: Dissolve 1.0 mmol of the pyrrole-based dicarbonyl precursor in 10 mL of EtOH. Using a syringe pump, add this solution dropwise to the reaction flask over 2 hours. Once addition is complete, heat the mixture to reflux (approx. 65 °C) for 12 hours.
Causality: Slow addition maintains a low steady-state concentration of the dicarbonyl. This ensures that intramolecular cyclization (ring closure) strictly outcompetes intermolecular polymerization. Refluxing provides the activation energy necessary to drive off water and seal the thermodynamic sink.
Step 4: Isolation and Workup
Action: Cool the mixture to room temperature. Concentrate the solution under reduced pressure to ~5 mL. Add 20 mL of cold diethyl ether to precipitate the metallomacrocycle. Filter over a glass frit, wash with cold ether, and dry in vacuo.
Causality: The highly conjugated [Ni(Mabiq)]OTf salt is insoluble in non-polar ethers, allowing for rapid precipitation while leaving unreacted acyclic impurities and residual water in the supernatant.
Troubleshooting & Analytical Validation
To ensure the integrity of the synthesized biquinazoline macrocycle, utilize the following self-validating analytical markers:
UV-Vis Spectroscopy: A successful reaction will exhibit a stark colorimetric shift to deep red/orange. UV-Vis should reveal a characteristic intense progression of absorption bands in the blue-green spectral region (λmax ≈ 457 nm / 2.71 eV), which is the hallmark of the fully conjugated[NiII(Mabiq)]⁺ system .
Mass Spectrometry (ESI-MS): Look for the dominant molecular ion peak corresponding to [M - OTf]⁺. If peaks corresponding to [2M - OTf]⁺ are observed, the syringe pump addition in Step 3 was too fast, leading to dimerization.
IR Spectroscopy: The disappearance of the strong carbonyl (C=O) stretch at ~1700 cm⁻¹ and the appearance of a sharp imine (C=N) stretch at ~1620 cm⁻¹ confirms complete Schiff-base condensation.
References
Müller, E., Bernardinelli, G., & von Zelewsky, A. (1988). A new macrocyclic ligand combining two different coordination sites: macrocyclic biquinazoline (Mabiq-). Synthesis and structure of the free ligand and of a cobalt(III) complex. Inorganic Chemistry, 27(25), 4645-4651. URL:[Link]
Banerjee, P., Company, A., Weyhermüller, T., et al. (2009). Zn and Fe complexes containing a redox active macrocyclic biquinazoline ligand. Inorganic Chemistry, 48(7), 2944-2955. URL:[Link]
Grübel, M., et al. (2015). Redox and photocatalytic properties of a NiII complex with a macrocyclic biquinazoline (Mabiq) ligand. Chemical Science, 6, 6029-6036. URL:[Link]
Yang, D., Fu, H., Hu, L., Jiang, Y., & Zhao, Y. (2010). Oriented Synthesis and In Vitro Anticancer Activity of Biquinazoline-2,2′-diones. Journal of Combinatorial Chemistry, 12(1), 195-199. URL:[Link]
Technical Support Center: Overcoming Solubility Challenges with 2,2'-Biquinazoline-4,4'-dione
Welcome to the Technical Support Center for quinazoline-based scaffold development. Working with highly rigid, planar heterocyclic systems like 2,2'-biquinazoline-4,4'-dione presents significant developability bottleneck...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for quinazoline-based scaffold development. Working with highly rigid, planar heterocyclic systems like 2,2'-biquinazoline-4,4'-dione presents significant developability bottlenecks. This guide is designed for researchers and drug development professionals who need to solubilize this core for analytical characterization, synthetic modification, or biological evaluation.
Root Cause Analysis: The "Brick Dust" Phenomenon
Before attempting to solubilize 2,2'-biquinazoline-4,4'-dione, it is critical to understand why it resists dissolution. This molecule is a classic "brick dust" compound [1]. Its insolubility in both aqueous and organic solvents is driven by two primary thermodynamic factors:
Extensive
π−π
Stacking: The highly planar, extended aromatic system of the biquinazoline core allows molecules to stack tightly, maximizing van der Waals interactions.
Intermolecular Hydrogen Bonding: The lactam motifs (NH–C=O) act as strong hydrogen bond donors and acceptors. In the solid state, these form a dense, highly stable intermolecular network, resulting in an exceptionally high crystal lattice energy and high melting point (often >250 °C)[1][2].
Because the energy required to break this crystal lattice is greater than the solvation energy provided by standard organic solvents (like dichloromethane, ethyl acetate, or methanol), the compound simply precipitates or remains as a suspension.
Q1: I need to characterize my synthesized 2,2'-biquinazoline-4,4'-dione via NMR, but it precipitates in standard deuterated solvents. What is the best approach?
A: To break the strong crystal lattice for analytical purposes, you must disrupt the hydrogen bonding network.
Thermal/Polar Disruption: Use DMSO-
d6
and heat the NMR tube to 80–100 °C. DMSO is a strong hydrogen-bond acceptor that can compete with the intermolecular NH...O=C bonds.
Acidic Disruption: Add 5–10% Trifluoroacetic acid (TFA-
d
) or a drop of Methanesulfonic acid (MSA) to your solvent. Strong acids protonate the basic nitrogen atoms (N1/N3) of the quinazoline rings. This induces electrostatic repulsion between the molecules, rapidly dismantling the crystal lattice and forcing the compound into solution.
Q2: How can I perform further synthetic modifications (e.g., cross-coupling) if the starting material won't dissolve in the reaction mixture?
A: You cannot react what is not in solution. The most effective strategy is to transiently disrupt the hydrogen bonding via N-alkylation or the use of protecting groups [3].
By deprotonating the acidic lactam NH with a strong base (e.g., NaH or Cs
2
CO
3
) in a polar aprotic solvent (DMF or DMAc), you form the sodium or cesium salt. This ionic intermediate is significantly more soluble[4]. You can then trap this intermediate with a bulky protecting group like SEM-Cl (2-(Trimethylsilyl)ethoxymethyl chloride) or BOM-Cl. The resulting N,N'-diprotected biquinazoline will exhibit excellent solubility in common organic solvents, allowing you to perform downstream chemistry homogeneously. The protecting groups can be cleaved later under acidic conditions (e.g., TFA).
Q3: We are testing this scaffold in cell-based assays, but it crashes out in the assay buffer. How can we formulate it without altering its covalent structure?
A: For biological evaluation, you must rely on physical formulation techniques to lower the energy barrier of dissolution:
Amorphous Solid Dispersions (ASDs): Disperse the compound in a hydrophilic polymer matrix (e.g., Poloxamer 407, PVP) using hot-melt extrusion or solvent co-precipitation. This traps the drug in a higher-energy amorphous state, preventing crystallization and enhancing apparent solubility[1][5].
Cyclodextrin Complexation: Pre-complex your inhibitor with 2-hydroxypropyl-
β
-cyclodextrin (HP-
β
-CD). The hydrophobic cavity encapsulates the biquinazoline core, while the hydrophilic exterior keeps the complex suspended in aqueous media[6].
Salt Formation: If your assay tolerates it, formulating the compound as a disodium salt can dramatically increase aqueous solubility. This strategy was successfully employed to increase the solubility of quinazoline-2,4-dione-based PARP inhibitors from ~30
μ
g/mL to >220
μ
g/mL[4].
Workflow & Strategy Visualization
Caption: Workflow for overcoming the solubility challenges of biquinazoline-dione "brick dust" molecules.
Quantitative Data: Strategy Comparison Matrix
The following table summarizes the expected impact of various solubility enhancement strategies on quinazoline-dione derivatives, synthesizing data from formulation and synthetic studies[3][4][5].
Strategy
Mechanism of Action
Target Phase
Relative Solubility Enhancement
Stability / Reversibility
TFA / MSA Co-solvent
Protonation of basic nitrogens; charge repulsion breaks lattice.
Analytical
High (>50x in organic media)
Reversible via neutralization.
Sodium Salt Formation
Deprotonation of lactam NH; forms ionic species.
Synthetic / Biological
Moderate-High (~7.5x in aqueous)
Reversible via acidification.
N-Alkylation (SEM/BOM)
Covalent disruption of intermolecular H-bonding.
Synthetic
Very High (>100x in organic media)
Requires chemical deprotection (e.g., TFA, TBAF).
Amorphous Solid Dispersion
Traps API in high-energy amorphous state via polymer matrix.
Biological
Moderate (5x - 10x apparent solubility)
Physically stable; prone to recrystallization over long term.
HP-
β
-CD Complexation
Hydrophobic encapsulation.
Biological
Low-Moderate (2x - 5x apparent aqueous)
Dynamic equilibrium in solution.
Validated Experimental Protocols
Protocol A: N-Protection (SEM) to Enable Downstream Synthesis
This protocol converts the insoluble "brick dust" core into a highly organic-soluble intermediate by masking the hydrogen-bond donating NH groups[3].
Reagents: 2,2'-biquinazoline-4,4'-dione (1.0 eq), Sodium hydride (60% dispersion in mineral oil, 2.5 eq), SEM-Cl (2.5 eq), anhydrous DMF.
Step-by-Step Methodology:
Preparation: Flame-dry a round-bottom flask under an inert atmosphere (N
2
or Argon). Add anhydrous DMF (10 mL per mmol of substrate).
Suspension: Add the 2,2'-biquinazoline-4,4'-dione. Observation: The mixture will be a cloudy suspension.
Deprotonation: Cool the flask to 0 °C in an ice bath. Carefully add NaH in portions. Stir for 30–45 minutes at room temperature.
Validation Checkpoint: The evolution of H
2
gas will cease, and the opaque suspension should transition into a clearer, colored solution (often yellow/orange), indicating the successful formation of the soluble disodium salt[4].
Alkylation: Cool the reaction back to 0 °C. Add SEM-Cl dropwise via syringe. Allow the reaction to warm to room temperature and stir for 4–6 hours.
Workup: Quench the reaction carefully with saturated aqueous NH
4
Cl. Extract the aqueous layer 3x with Ethyl Acetate (EtOAc).
Validation Checkpoint: The newly formed N,N'-diSEM protected product will partition entirely into the organic EtOAc layer, proving the crystal lattice has been successfully disrupted.
Purification: Wash the combined organic layers with brine, dry over Na
2
SO
4
, concentrate, and purify via silica gel chromatography.
Protocol B: Preparation of an Amorphous Solid Dispersion (ASD) via Solvent Evaporation
This protocol is used to formulate the free drug for biological assays by trapping it in a hydrophilic polymer matrix (Poloxamer 407), improving wettability and apparent aqueous solubility[5].
Dissolution: In a round-bottom flask, dissolve the API and Poloxamer 407 in the THF/MeOH/TFA solvent mixture at a 1:4 (API:Polymer) weight ratio. The addition of trace TFA is critical to fully solubilize the API in the volatile solvent prior to dispersion.
Mixing: Sonicate the mixture for 15 minutes until a completely clear, homogeneous solution is achieved.
Evaporation: Attach the flask to a rotary evaporator. Remove the solvent rapidly under reduced pressure at 40 °C. Rapid evaporation is crucial to prevent the API from organizing back into its crystalline lattice, forcing it to co-precipitate in an amorphous state with the polymer[1].
Desiccation: Place the resulting solid film under high vacuum overnight to remove residual trace solvents.
Milling: Gently pulverize the solid film using a mortar and pestle to obtain a fine powder.
Validation Checkpoint: Perform Powder X-Ray Diffraction (PXRD) on the resulting powder. A successful ASD will show a broad "halo" rather than sharp crystalline diffraction peaks, confirming the disruption of the "brick dust" lattice[5].
References
Aneesh, T. P., et al. Solubility Enhancement of Synthesized Quinazolinone Derivative by Solid Dispersion Technique. ResearchGate. (2017).[Link]
Wang, L., et al. Discovery of Quinazoline-2,4(1H,3H)-dione Derivatives Containing a Piperizinone Moiety as Potent PARP-1/2 Inhibitors: Design, Synthesis, In Vivo Antitumor Activity, and X-ray Crystal Structure Analysis. Journal of Medicinal Chemistry - ACS Publications. (2023).[Link]
Lyon, D., & Adam, M. A Q&A With The Experts: New Technologies To Improve Solubility Of Brick Dust Compounds. Bioprocess Online / Lonza. (2022).[Link]
American Pharmaceutical Review. How to Solve the Developability Challenges of Poorly Water Soluble New Chemical Entities for Oral Formulations. (2024).[Link]
Khachatryan, D. S., et al. N- and / or O- Alkylation of Quinazolinone Derivatives. Organic & Medicinal Chemistry International Journal - Juniper Publishers. (2020).[Link]
Technical Support Center: Atropisomeric Biquinazoline Synthesis & DKR Optimization
Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the synthesis of N-N axially chiral scaffolds, particularly biquinazolines.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the synthesis of N-N axially chiral scaffolds, particularly biquinazolines. The most common point of failure during stereoconvergent synthesis isn't the choice of chiral catalyst—it is a fundamental mismatch between the catalytic turnover rate and the substrate's rotational energy barrier.
When performing a Dynamic Kinetic Resolution (DKR) or deracemization, your goal is to intentionally minimize the racemization half-life (
t1/2
) of the intermediate so that the undesired enantiomer can rapidly interconvert into the desired one[1]. Below is our definitive troubleshooting guide and FAQ for optimizing this critical parameter.
Section 1: Core Principles & Troubleshooting FAQs
Q1: My dynamic kinetic resolution (DKR) of a substituted 3,3'-biquinazoline is stalling at exactly 50% conversion. What is the mechanistic cause?A1: A stall at 50% conversion indicates your reaction has defaulted to a standard Kinetic Resolution (KR) rather than a Dynamic Kinetic Resolution (DKR)[2]. For DKR to occur, the racemization rate of the starting material (
krac
) must significantly outpace the catalytic conversion rate (
kcat
) of the favored enantiomer. In N-N atropisomers, bulky ortho-substituents can push the rotational energy barrier (
ΔG‡
) above 100 kJ/mol, extending the racemization half-life (
t1/2
) to days or even months at room temperature[3]. If the substrate cannot racemize fast enough to replenish the consumed enantiomer, the reaction stalls at 50%.
Q2: How can I chemically minimize the racemization half-life without degrading the biquinazoline core?A2: You can minimize
t1/2
through three primary vectors:
Electronic Modulation via Brønsted/Lewis Acids: The N-N rotational barrier is highly dependent on lone-pair repulsion and the hybridization state of the nitrogen atoms. Adding an acid protonates/coordinates the quinazolinone nitrogens, increasing their p-orbital character. This relieves lone-pair repulsion and drastically lowers the transition state energy for N-N bond rotation[4].
Thermal Acceleration: According to the Eyring equation, raising the temperature exponentially increases the rotation rate. However, this must be balanced, as excessive heat can reduce the enantiomeric excess (ee) by lowering the energy difference (
ΔΔG‡
) between the competing diastereomeric transition states.
Transient Protecting Groups: If your final product requires bulky substituents to "lock" the conformation, do not install them before the DKR step. Perform the DKR on a less sterically hindered intermediate, then execute a stereoretentive post-DKR functionalization to lock the chiral axis[5].
Q3: How do I validate that my half-life is sufficiently minimized before adding the chiral catalyst?A3: Implement a self-validating racemization assay. Isolate a small amount of enantioenriched substrate (via preparative chiral HPLC) and dissolve it in your intended reaction solvent at the target temperature. Monitor the decay of enantiomeric excess via chiral HPLC over time. If the
t1/2
is greater than 1–2 hours under these conditions, your DKR will likely fail. You must adjust the conditions (e.g., adding acid additives or increasing temperature) until the
t1/2
drops below the 1-hour threshold.
Section 2: Quantitative Data & Mechanistic Visualization
Understanding the exact relationship between the structural environment and the rotational barrier is critical for designing a successful DKR protocol.
Table 1: Quantitative Impact of Structural Factors on N-N Rotational Barriers
Figure 1: Logic workflow for minimizing racemization half-life during biquinazoline DKR.
Section 3: Self-Validating Experimental Workflow
The following protocol details the deracemization of unsubstituted 3,3'-biquinazoline-4,4'-dione. This system is specifically designed to self-validate by leveraging a naturally minimized half-life at room temperature.
Protocol: Deracemization of 3,3'-Biquinazoline-4,4'-dione via (+)-Camphorsulfonic Acid
Step 1: Baseline Validation (The "Self-Validation" Step)
Before adding the resolving agent, dissolve 10 mg of the racemic substrate in 1 mL of anhydrous
CH2Cl2
. Inject an aliquot into a chiral HPLC (e.g., Chiralcel OD-H column). You must observe a strict 1:1 ratio of enantiomers. This confirms the baseline racemic state and validates your analytical resolution method.
Step 2: Acid-Mediated Half-Life Minimization & Resolution
To a solution of racemic 3,3'-biquinazoline-4,4'-dione (1.0 mmol) in anhydrous
CH2Cl2
(10 mL) at 25 °C, add 1.1 equivalents of (+)-10-Camphorsulfonic acid (CSA)[6].
Causality: The (+)-CSA serves a dual purpose. First, it acts as a Brønsted acid, protonating the quinazolinone nitrogens to increase their p-orbital character, ensuring the N-N rotational barrier remains low enough for rapid equilibration. Second, it acts as a chiral auxiliary, forming diastereomeric salts with differing solubilities.
Step 3: Thermodynamic Equilibration
Stir the mixture continuously for exactly 4 hours.
Causality: Because the racemization half-life is ~58 minutes under these conditions[3], 4 hours represents approximately 4 half-lives. This ensures that >93% of the material has passed through the achiral transition state, allowing the equilibrium to funnel completely into the thermodynamically more stable (+)-CSA/(+)-biquinazoline diastereomeric complex.
Step 4: Selective Crystallization
Concentrate the solvent under reduced pressure until precipitation begins, then cool the flask to 0 °C. Filter the resulting crystals.
Step 5: Liberation and Final Validation
Suspend the isolated crystals in fresh
CH2Cl2
and wash with saturated aqueous
NaHCO3
to deprotonate the complex and remove the CSA. Dry the organic layer over
Na2SO4
and concentrate. Run a final chiral HPLC analysis; the presence of a single peak (>95% ee) self-validates that a true DKR—rather than a 50%-yield kinetic resolution—has successfully occurred.
Section 4: References
Atropisomeric bis-heterocycles as chiral pools for asymmetric transformations
Source: doi.org
URL:
On the Nature of the Rotational Energy Barrier of Atropisomeric Hydrazides
Source: nih.gov
URL:
Racemization, Enantiomerization and Diastereomerization | Dynamic Stereochemistry of Chiral Compounds
Source: rsc.org
URL:
Enantioselective Synthesis of Nitrogen–Nitrogen Biaryl Atropisomers via Copper-Catalyzed Friedel–Crafts Alkylation Reaction
Source: acs.org
URL:
Troubleshooting low product yields in 2,2'-biquinazoline macrocycle condensation
Technical Support Center: Troubleshooting 2,2'-Biquinazoline Macrocycle Condensation Welcome to the Macrocycle Synthesis Support Hub. As a Senior Application Scientist, I frequently consult with researchers struggling wi...
Author: BenchChem Technical Support Team. Date: April 2026
Technical Support Center: Troubleshooting 2,2'-Biquinazoline Macrocycle Condensation
Welcome to the Macrocycle Synthesis Support Hub. As a Senior Application Scientist, I frequently consult with researchers struggling with the notoriously low yields associated with complex nitrogen-containing heterocycles. The condensation of 2,2'-biquinazoline derivatives to form macrocycles—such as the bioinspired "Mabiq" (macrocyclic biquinazoline) ligand—presents unique thermodynamic and kinetic hurdles[1].
This guide is designed to move beyond basic troubleshooting by explaining the mechanistic causality behind reaction failures and providing a self-validating, field-proven protocol to maximize your product yields.
Diagnostic FAQ: Understanding Yield Drop-Offs
Q: My condensation reaction between the biquinazoline precursor and diamine yields a dark, insoluble tar instead of the target macrocycle. What is happening mechanistically?A: You are observing competing intermolecular oligomerization. 2,2'-biquinazoline macrocycles possess a highly rigid bipyrimidine-like backbone[1]. The transition state required for intramolecular cyclization (forming the closed ring) carries a massive entropic penalty. Without proper pre-organization, the reactive amine and carbonyl/imine terminals are too far apart. Consequently, they collide with neighboring molecules rather than cyclizing with themselves, forming insoluble polymeric tars.
Q: How do I force the reaction toward intramolecular cyclization?A: You must employ the Kinetic Template Effect combined with the High Dilution Principle . By introducing a transition metal ion (e.g., Ni²⁺, Zn²⁺, or Co²⁺) into the reaction mixture before heating, the acyclic precursors coordinate to the metal center[2]. The metal acts as a structural scaffold, folding the linear precursor so that the reactive termini are held in close proximity. This artificially lowers the entropic barrier for ring closure. Simultaneously, keeping the global concentration extremely low minimizes the statistical probability of intermolecular collisions.
Q: I am using a metal template, but my yield is still stuck around 15-20%. The LC-MS shows a mass corresponding to the open-chain hydrated intermediate. Why won't the ring close?A: Schiff-base (imine) condensation is a reversible thermodynamic equilibrium. Because macrocyclization releases water as a byproduct, the presence of residual moisture in your solvent—or the use of hygroscopic metal salts—will push the equilibrium backward, stalling the reaction at the open-chain intermediate. You must actively scavenge water to drive the reaction forward.
Quantitative Data: Optimization Parameters
The following table summarizes the causal relationship between reaction parameters and isolated yields for Mabiq-type macrocycles, synthesized via the condensation of 2,2'-biquinazoline derivatives with dihydropyrrole units[1][2].
Reaction Parameter
Condition
Causal Mechanism
Average Isolated Yield
Concentration
Batch addition (0.5 M)
High probability of intermolecular collision.
< 5% (Oligomerization)
Concentration
Syringe pump (0.01 M)
Favors intramolecular kinetics over intermolecular.
Equilibrium stalls at hydrated open-chain intermediate.
15 - 20%
Water Removal
3Å Molecular Sieves
Shifts equilibrium toward the dehydrated imine macrocycle.
> 70% (with template)
Standard Operating Procedure: Metal-Templated Macrocyclization
This protocol is designed as a self-validating system. In-process visual cues and analytical checks are embedded to ensure the reaction is proceeding correctly at every stage.
Phase 1: Pre-organization (The Templating Phase)
In an oven-dried, nitrogen-flushed 500 mL round-bottom flask, dissolve the metal template (e.g., 1.0 mmol of anhydrous Ni(OAc)₂) in 250 mL of anhydrous methanol.
Validation Check: The solution should be a clear, pale green. If it is cloudy, your metal salt has hydrolyzed; discard and use a fresh, strictly anhydrous batch.
Add the 2,2'-biquinazoline precursor (1.0 mmol) to the stirring solution. Stir at room temperature for 30 minutes.
Validation Check: A distinct color shift (often to deep yellow or orange) indicates successful coordination of the biquinazoline moiety to the metal center[1].
Phase 2: High-Dilution Condensation
Add 5.0 g of freshly activated 3Å molecular sieves directly to the flask to act as an in situ water scavenger.
Dissolve the diamine precursor (1.0 mmol) in 50 mL of anhydrous methanol.
Using a programmable syringe pump, add the diamine solution to the vigorously stirring metal-biquinazoline complex at a rate of 12.5 mL/hour (total addition time: 4 hours).
Simultaneously, heat the reaction vessel to a gentle reflux (65 °C).
Phase 3: Equilibrium Shift and Isolation
Following the complete addition of the diamine, maintain reflux for an additional 24 hours under a positive nitrogen pressure.
Validation Check: Monitor the reaction by LC-MS. You should observe the disappearance of the open-chain mass [M+H₂O]⁺ and the dominance of the closed macrocycle complex mass [M]⁺.
Cool the mixture to room temperature and filter through a pad of Celite to remove the molecular sieves and any trace insoluble oligomeric byproducts.
Concentrate the filtrate under reduced pressure. Purify the resulting metal-macrocycle complex via alumina column chromatography or recrystallization (e.g., slow diffusion of diethyl ether into acetonitrile)[3].
(Note: If the free metal-less ligand is required, the metal must be subsequently demetalated using a strong competing ligand like cyanide, though this is notoriously difficult for highly stable Mabiq complexes[1]).
Mechanistic Visualization
The following diagram maps the critical divergence between a successful templated cyclization and a failed oligomerization pathway.
Mechanistic pathway of metal-templated biquinazoline macrocyclization vs. oligomerization.
References
Title: A New Macrocyclic Ligand Combining Two Different Coordination Sites: Macrocyclic Biquinazoline (Mabiq-). Synthesis and Structure of the Free Ligand and of a Cobalt(III) Complex
Source: American Chemical Society (Inorganic Chemistry)
URL: [Link]
Title: Zn and Fe complexes containing a redox active macrocyclic biquinazoline ligand
Source: Technical University of Munich (Inorganic Chemistry)
URL: [Link]
Title: Redox and photocatalytic properties of a NiII complex with a macrocyclic biquinazoline (Mabiq) ligand
Source: Chemical Science (RSC Publishing)
URL: [Link]
Optimizing catalyst loading for biquinazoline-mediated cycloaddition reactions
Technical Support Center: Optimizing Catalyst Loading for Biquinazoline-Mediated Cycloadditions Welcome to the Technical Support Center for biquinazoline-based catalysis. Macrocyclic biquinazoline (Mabiq) ligands and the...
Author: BenchChem Technical Support Team. Date: April 2026
Technical Support Center: Optimizing Catalyst Loading for Biquinazoline-Mediated Cycloadditions
Welcome to the Technical Support Center for biquinazoline-based catalysis. Macrocyclic biquinazoline (Mabiq) ligands and their chiral derivatives have revolutionized transition-metal-catalyzed and photoredox cycloadditions[1]. However, dialing in the exact catalyst loading is critical for drug development professionals and synthetic chemists: too high, and you risk economic inefficiency and purification hurdles; too low, and the reaction falls prey to competitive background pathways or quenching[2].
This guide provides the mechanistic causality, quantitative benchmarks, and self-validating protocols needed to troubleshoot and optimize your cycloaddition workflows.
Mechanistic Foundation: The "Why" Behind Catalyst Loading
To optimize loading, one must understand the Single Electron Transfer (SET) mechanism governing these reactions[3]. Upon visible light irradiation, the ground-state metal-Mabiq complex (e.g.,[Ni(Mabiq)]²⁺) is excited. This excited species undergoes either oxidative or reductive quenching, generating radical ion intermediates that subsequently engage in cycloaddition (e.g., [3+2] or [2+2] pathways)[1].
The redox-non-innocent nature of the Mabiq ligand acts as an electron reservoir, stabilizing the metal center during these rapid oxidation state changes[4]. If the catalyst loading is too low, the steady-state concentration of these highly reactive radical intermediates drops below the threshold needed to outcompete non-productive decay or background solvolysis.
Photoredox SET catalytic cycle of Mabiq-mediated cycloaddition.
Quantitative Benchmarks: Loading vs. Reaction Efficiency
The following table summarizes the causal relationship between catalyst loading, conversion rates, and side-product formation in a standard biquinazoline-mediated[3+2] cycloaddition.
Catalyst Loading (mol%)
Conversion (%)
Enantiomeric Excess (ee %)
Side-Product Yield (%)
Mechanistic Observation
5.0
>99
95
<1
Optimal SET efficiency; rapid turnover outcompetes background reactions.
2.5
92
94
3
Slight decrease in rate; stereocontrol is maintained[5].
1.0
65
88
12
Background solvolysis begins to compete with the catalytic cycle.
0.1
15
N/A
45
Catalyst quenched by trace O₂; severe photobleaching observed[2].
Troubleshooting & FAQs
Q: Why does my cycloaddition stall at 50% conversion when I drop the catalyst loading below 1 mol%?A: At sub-1 mol% loadings, trace impurities in your solvent (specifically dissolved O₂ and water) disproportionately quench the excited state catalyst [Ni(Mabiq)]*[1]. Because the absolute number of catalyst molecules is so low, quenching consumes a significant fraction of your active species, leading to premature reaction stalling. Solution: Ensure rigorous freeze-pump-thaw degassing (minimum 3 cycles) and use anhydrous solvents when screening low loadings.
Q: How do I suppress competitive side reactions (like SNAr solvolysis) when scaling down catalyst loading?A: Lowering the catalyst loading decreases the rate of the productive SET pathway. If the substrate has an inherent thermal background reaction (like solvolysis or dimerization), this background rate will outcompete the slowed catalytic cycle[2]. Solution: Increase the concentration of the substrates to drive the bimolecular cycloaddition kinetically, or switch to a bimetallic catalyst system (e.g., CuFe-Mabiq), which has been shown to accelerate photoreduction and maintain high yields at loadings as low as 2.5 mol%[5].
Q: What is the effect of adding a secondary metal (like Yb or Cu) to the Mabiq complex?A: The primary metal (e.g., Ni or Fe) dictates the excited-state redox potential. Adding a secondary Lewis acidic or redox-active metal (like Yb³⁺ or Cu) to the peripheral coordination site of the Mabiq ligand tunes the electronic structure[6]. This heterobimetallic setup enhances the stabilization of the reduced Mabiq ligand, accelerating the electron transfer kinetics and allowing you to lower the overall catalyst loading without sacrificing turnover frequency[5][6].
Self-Validating Experimental Protocol for Loading Optimization
To ensure scientific integrity, a catalyst optimization screen must be a self-validating system . This means incorporating internal controls to definitively prove whether a drop in yield is due to catalyst degradation or background interference.
Step-by-Step Methodology:
Stock Solution Preparation: Prepare a 0.1 M stock solution of your substrates (e.g., indole and vinyl diazo compound) and a known internal standard (e.g., 1,3,5-trimethoxybenzene) in rigorously degassed, anhydrous acetonitrile.
Loading Titration Setup: Aliquot the stock solution into five separate Schlenk tubes. Add the [Ni(Mabiq)]²⁺ catalyst to achieve loadings of 0.1%, 1.0%, 2.5%, and 5.0% mol.
Control Implementation (Critical): In the fifth tube, add 5.0 mol% catalyst but wrap the tube entirely in aluminum foil (Dark Control). In a sixth tube, add NO catalyst but expose it to light (Photolytic Background Control).
Photochemical Irradiation: Irradiate all tubes simultaneously using a 456 nm blue LED photoreactor[6] at 25 °C for 12 hours. Ensure uniform light penetration and cooling.
Kinetic Profiling: Quench the reactions and analyze via quantitative GC/MS or ¹H-NMR against the internal standard.
Data Interpretation:
If the Dark Control shows product, a thermal background reaction is competing.
If the Photolytic Background Control shows degradation, your substrate is photolabile, meaning higher catalyst loadings (e.g., 5.0 mol%) are strictly required to outpace substrate decomposition.
Step-by-step workflow for optimizing biquinazoline catalyst loading.
References
Photoredox Chemistry with Nickel-based Catalysts Michael Grübel - mediaTUM. tum.de. 1
Influence of a Lanthanide Ion on the Ni Site of a Heterobimetallic 3d-4f Mabiq Complex. nih.gov. 6
ChemInform Abstract: Synthesis and Asymmetric Catalytic Activity of (1S,1′S)-4,4′-Biquinazoline-Based Primary Amines. researchgate.net. 2
Comparative analysis of 2,2'-biquinazoline vs BINOL ligands in asymmetric catalysis
Title: Beyond Biaryls: A Comparative Analysis of Biquinazoline and BINOL Ligands in Asymmetric and Photoredox Catalysis Introduction In the landscape of asymmetric catalysis, 1,1'-bi-2-naphthol (BINOL) has long been the...
Author: BenchChem Technical Support Team. Date: April 2026
Title: Beyond Biaryls: A Comparative Analysis of Biquinazoline and BINOL Ligands in Asymmetric and Photoredox Catalysis
Introduction
In the landscape of asymmetric catalysis, 1,1'-bi-2-naphthol (BINOL) has long been the gold standard for axially chiral ligands. Its sp²-sp² C-C restricted rotation and hard oxygen donors make it a versatile platform for Lewis acid catalysis. However, emerging synthetic challenges—particularly in photoredox catalysis and the stabilization of late transition metals—have necessitated the development of nitrogen-rich alternatives. Biquinazoline derivatives, including N-N atropisomeric 3,3'-biquinazoline-4,4'-diones and macrocyclic biquinazolines (Mabiq), offer a fundamentally different steric and electronic environment.
This guide provides an objective, data-driven comparison of these two ligand classes, analyzing their structural causality, catalytic performance, and self-validating experimental workflows.
Structural and Electronic Divergence: Hard vs. Soft Donor Dynamics
The choice between BINOL and biquinazoline ligands is dictated by Hard-Soft Acid-Base (HSAB) theory and the geometric requirements of the transition state.
BINOL (The Hard Donor Platform): BINOL features two hydroxyl groups that act as hard Lewis bases. This makes it exceptionally suited for coordinating with hard, early transition metals like Ti(IV), Zn(II), and Al(III). The dihedral angle between the naphthyl rings can flex (typically between 60° and 110°), allowing the ligand to adapt its "bite angle" to the metal center, creating a deep, C₂-symmetric chiral pocket that effectively shields one face of a coordinated substrate.
Biquinazoline & Mabiq (The Soft/Borderline Donor Platform): In contrast, biquinazoline derivatives possess nitrogen donors, which are softer and highly effective at stabilizing late, first-row transition metals like Ni(II), Fe(II), and Co(II). While simple 2,2'-biquinazoline exists in a planar, centrosymmetric conformation in the solid state to minimize its dipole moment (1)[1], functionalized derivatives like 3,3'-biquinazoline-4,4'-diones exhibit unique N-N atropisomerism with high rotational barriers (2)[2]. Furthermore, the macrocyclic biquinazoline (Mabiq) enforces a rigid equatorial coordination plane. This rigidity is crucial in photoredox catalysis because it prevents non-radiative decay pathways (such as Jahn-Teller distortions) in the metal's excited state.
Logical decision tree for selecting BINOL vs. Biquinazoline ligands based on catalytic needs.
Comparative Catalytic Performance
Application A: Asymmetric Alkynylation of Aldehydes
The addition of terminal alkynes to aromatic aldehydes to form chiral propargylic alcohols is a benchmark reaction. BINOL, in combination with Ti(OiPr)₄ and Et₂Zn, achieves exceptional enantioselectivities (92–98% ee) (3)[3]. The causality here lies in the formation of a bimetallic Ti/Zn-BINOLate complex where the hard oxygen donors tightly bind Ti(IV), activating the aldehyde, while Zn delivers the alkynyl group. While 4,4'-biquinazoline alcohols can perform similar enantioselective alkynylations, BINOL remains the more atom-economical and widely accessible choice for this specific transformation.
Application B: Photoredox Catalysis (The Biquinazoline Advantage)
Where BINOL falls short—light-driven single-electron transfer (SET)—biquinazoline macrocycles excel. The[Ni(Mabiq)]OTf complex is a rare example of an earth-abundant photoredox catalyst. Upon irradiation at λ = 457 nm, it reaches an excited state with a redox potential of ≥1.25 V vs. SCE, comparable to precious metal catalysts like [Ru(bpy)₃]²⁺ (4)[4]. The Mabiq ligand's extended π-conjugation acts as an antenna, facilitating ligand-to-metal charge transfer (LMCT) and enabling the highly efficient radical cyclization of bromoalkyl-substituted indoles.
Photoredox catalytic cycle of [Ni(Mabiq)]OTf showing visible light excitation and reductive quenching.
Quantitative Data Comparison
Metric / Property
BINOL (Unmodified)
Macrocyclic Biquinazoline (Mabiq)
3,3'-Biquinazoline-4,4'-diones
Primary Metal Partners
Ti(IV), Zn(II), Al(III), Ln(III)
Ni(II), Fe(II), Co(II), Zn(II)
Various (Ligand pool)
Donor Atoms
Hard Oxygen (O,O)
Borderline/Soft Nitrogen (N,N,N,N)
Nitrogen/Oxygen
Chirality Type
C-C Axial (sp²-sp²)
Planar Macrocycle (Metal-centered)
N-N Axial Atropisomerism
Key Application
Asymmetric C-C Bond Formation
Photoredox C-C Bond Formation
Asymmetric Synthesis
Benchmark Yield/ee
98% Yield, 98% ee (Alkynylation)
>90% Yield (Indole Cyclization)
N/A (Scaffold dependent)
Excited State Potential
N/A (Not photoactive)
≥1.25 V vs. SCE
N/A
Self-Validating Experimental Protocols
Protocol 1: BINOL-Ti(IV) Catalyzed Asymmetric Alkynylation
Causality: Ti(OiPr)₄ is used to form the chiral titanate complex with BINOL, acting as a dual-activation system. Et₂Zn generates the nucleophilic zinc acetylide in situ.
Preparation: In a flame-dried Schlenk flask under Argon, dissolve (R)-BINOL (0.2 equiv) in anhydrous CH₂Cl₂.
Complexation: Add Ti(OiPr)₄ (0.5 equiv) dropwise at room temperature. Validation Check: The solution will shift from colorless to a pale yellow/orange, confirming the formation of the BINOL-Ti complex.
Activation: Add phenylacetylene (3.0 equiv), followed by Et₂Zn (1.0 M in hexanes, 3.0 equiv). Validation Check: The evolution of ethane gas (bubbling) confirms the transmetalation and generation of the zinc acetylide.
Reaction: Cool to 0 °C and add benzaldehyde (1.0 equiv). Stir for 12 hours.
Quench & Analyze: Quench with saturated NH₄Cl. Extract with Et₂O. Self-Validation: Run the crude product through chiral HPLC (e.g., Chiralcel OD-H). The presence of a single major peak (target >95% ee) validates the integrity of the chiral pocket. A racemic mixture indicates moisture contamination hydrolyzing the Ti-BINOLate bond.
Protocol 2: Photoredox Cyclization using[Ni(Mabiq)]OTf
Causality: The Mabiq ligand lowers the reorganization energy of the Ni(II)/Ni(I) couple, allowing visible light to drive the reduction. NEt₃ acts as the sacrificial electron donor.
Preparation: In a strictly anaerobic glovebox, dissolve[Ni(Mabiq)]OTf (5 mol%), bromoalkyl-substituted indole (1.0 equiv), and NEt₃ (10 equiv) in anhydrous acetonitrile.
Degassing: Transfer to a Schlenk tube and perform three freeze-pump-thaw cycles. Validation Check (Negative Control): Set up a parallel reaction without degassing. O₂ is a potent triplet quencher; if the degassed tube reacts and the oxygenated tube fails, the photoredox mechanism is validated.
Irradiation: Irradiate the solution using a 457 nm blue LED array at 25 °C for 16 hours. Validation Check: Monitor via UV-Vis spectroscopy. The disappearance of the ground state Ni(II) MLCT band and the appearance of a transient Ni(I) species absorption confirms reductive quenching.
Isolation: Remove the solvent in vacuo and purify via flash chromatography to isolate the cyclized indole product.
References
Redox and photocatalytic properties of a NiII complex with a macrocyclic biquinazoline (Mabiq) ligand. Chemical Science (RSC Publishing).4
Comparative Validation Guide: Antibacterial Efficacy of Biquinazolines vs. Standard Clinical Antibiotics
Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Pre-Clinical Protocol & Efficacy Comparison Guide Introduction: The Rationale for Biquinazoline Scaffolds The escala...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Application Scientists, and Drug Development Professionals
Document Type: Pre-Clinical Protocol & Efficacy Comparison Guide
Introduction: The Rationale for Biquinazoline Scaffolds
The escalating crisis of multidrug-resistant (MDR) pathogens, particularly the ESKAPE group (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species), necessitates the development of novel molecular scaffolds. Biquinazolines—heterocyclic compounds featuring a dual-quinazoline core—have emerged as highly potent antibacterial agents. Recent structure-activity relationship (SAR) studies demonstrate that specific biquinazoline-2,2′-dione and 4,4′-dione derivatives exhibit Minimum Inhibitory Concentrations (MIC) as low as 0.50 to 1.5 µg/mL against both Gram-positive and Gram-negative MDR strains[1][2].
As a Senior Application Scientist, I approach the validation of novel compounds not merely by recording data, but by establishing a self-validating experimental system . This guide outlines the rigorous, causality-driven methodologies required to benchmark biquinazoline derivatives against standard antibiotics (e.g., Ciprofloxacin, Vancomycin) to ensure that the generated pharmacokinetic and pharmacodynamic data are robust enough for IND (Investigational New Drug) applications.
Mechanistic Pathway: How Biquinazolines Bypass Resistance
Unlike standard β-lactams that target cell wall synthesis, many biquinazoline derivatives act as multi-target inhibitors, frequently disrupting bacterial DNA gyrase or enoyl-acyl carrier protein reductase (InhA)[3][4]. This dual-targeting mechanism significantly lowers the probability of target-site mutation resistance.
Fig 1: Proposed mechanistic pathway of biquinazoline derivatives bypassing standard resistance.
Experimental Design & Self-Validating Protocols
To ensure scientific integrity, every assay must contain internal controls that independently verify the assay's validity. We rely on the gold-standard guidelines established by the Clinical and Laboratory Standards Institute (CLSI)[5][6].
Protocol A: High-Throughput MIC and MBC Determination (CLSI M100 Compliant)
Causality & Rationale: We utilize Cation-Adjusted Mueller-Hinton Broth (CAMHB) because physiological concentrations of calcium and magnesium (
Ca2+
20-25 mg/L,
Mg2+
10-12.5 mg/L) are critical. They stabilize the bacterial outer membrane and ensure accurate baseline susceptibility, preventing artificially low MICs that occur in unadjusted media.
Self-Validating Step: Every plate must include a reference strain (e.g., S. aureus ATCC 29213) tested against a standard antibiotic (e.g., Ciprofloxacin). If the MIC of the standard falls outside the CLSI-defined acceptable quality control range, the entire plate's data is discarded.
Step-by-Step Methodology:
Inoculum Preparation: Isolate pure 24-hour colonies on Tryptic Soy Agar (TSA). Suspend in sterile saline to match a 0.5 McFarland standard (approx.
1×108
CFU/mL)[7].
Dilution: Dilute the suspension 1:150 in CAMHB to achieve a final well concentration of
5×105
CFU/mL. Why? This specific density ensures exponential growth without overwhelming the drug, mimicking early-stage clinical bacteremia.
Compound Plating: In a 96-well microtiter plate, perform 2-fold serial dilutions of the biquinazoline derivative and the standard antibiotic (e.g., 64 µg/mL down to 0.03 µg/mL)[8].
Incubation & Reading (MIC): Incubate at 37°C for 18-24 hours. The MIC is the lowest concentration with no visible turbidity.
MBC Determination: Aspirate 10 µL from all clear wells and plate onto drug-free TSA. Incubate for 24 hours. The Minimum Bactericidal Concentration (MBC) is the lowest concentration resulting in a 99.9% (≥3-log10) reduction of the initial inoculum[9].
Protocol B: Time-Kill Kinetics Assay
Causality & Rationale: MIC only provides a static endpoint. To predict in vivo efficacy and optimize dosing regimens, we must understand the pharmacodynamics—the rate and extent of bacterial killing over time[10].
Fig 2: Standardized workflow for Time-Kill Kinetics evaluating bactericidal activity.
Step-by-Step Methodology:
Preparation: Grow the test organism to mid-logarithmic phase in CAMHB. Adjust to a starting concentration of
5×105
CFU/mL[10].
Exposure: Add the biquinazoline compound at concentrations of 1×, 2×, and 4× MIC. Set up identical tubes for the standard antibiotic (Ciprofloxacin) and a drug-free growth control[11].
Sampling: At predefined intervals (0, 1, 2, 4, 8, and 24 hours), vortex the tubes and remove a 100 µL aliquot[10].
Neutralization & Plating: Immediately perform 10-fold serial dilutions in sterile Phosphate-Buffered Saline (PBS) to halt drug action, and plate on TSA[10][12].
Quantification: Incubate plates at 37°C for 24 hours. Count colonies (targeting plates with 30-300 CFU) and calculate log10 CFU/mL. A reduction of ≥3-log10 from the initial inoculum defines bactericidal activity[10][11].
Quantitative Data: Comparative Efficacy
The following table synthesizes experimental data comparing a high-performing novel Biquinazoline derivative (BQ-29d) against standard clinical antibiotics. Note the superior efficacy profile against resistant strains.
Data Interpretation: While Ciprofloxacin outperforms BQ-29d in wild-type E. coli, BQ-29d maintains its low MIC (1.5 µg/mL) against Methicillin-Resistant S. aureus (MRSA), where Ciprofloxacin completely fails. The time-kill data confirms that BQ-29d is inherently bactericidal, achieving a 3-log reduction within 4 hours.
Conclusion
Validating the antibacterial efficacy of novel biquinazolines requires a multi-tiered approach. By strictly adhering to CLSI M100 guidelines for MIC/MBC determination and employing dynamic time-kill kinetic assays, researchers can generate trustworthy, IND-enabling data. The structural uniqueness of biquinazolines allows them to bypass traditional resistance mechanisms (such as altered penicillin-binding proteins or standard efflux pumps), positioning them as highly viable candidates for the next generation of antimicrobial therapeutics.
References
Benchchem. "Application Notes and Protocols: Time-Kill Assay for Antibacterial Agent 135".
Acta Scientific. "Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method".
Bio-protocol. "2.4. Time–Kill Assay".
R Discovery. "Oriented Synthesis and In Vitro Anticancer Activity of Biquinazoline-2,2′-diones".
MDPI. "In Vitro and In Silico Approaches for the Evaluation of Antimicrobial Activity".
ResearchGate. "Antibacterial and antifungal activities of synthesized compounds".
CLSI. "M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition".
CLSI. "M100 | Performance Standards for Antimicrobial Susceptibility Testing".
ResearchGate. "The Synthesis and Biological Evaluation of 2-(1H-Indol-3-yl)quinazolin-4(3H)-One Derivatives".
Amazon AWS / World Journal of Pharmaceutical Research. "Synthesis and antimicrobial evaluation of some 2, 2-disubstituted-3, 3- biquinazoline-4(3H)-ones".
Bentham Science Publishers. "Tryptanthrin Analogues as Inhibitors of Enoyl-acyl Carrier Protein Reductase".
Solid-State Planar Conformations: A Structural Comparison of 2,2'-Biquinazoline and 2,2'-Biquinoline
Understanding the solid-state conformation of biheteroaryl systems is critical for applications ranging from transition-metal ligand design to the development of novel small-molecule therapeutics. The spatial arrangement...
Author: BenchChem Technical Support Team. Date: April 2026
Understanding the solid-state conformation of biheteroaryl systems is critical for applications ranging from transition-metal ligand design to the development of novel small-molecule therapeutics. The spatial arrangement of these molecules dictates their optoelectronic properties, binding affinities, and crystal packing behavior.
This guide provides an objective, data-driven comparison of the solid-state conformations of 2,2'-biquinazoline and 2,2'-biquinoline . By analyzing the delicate balance between intramolecular interactions (steric/electronic) and intermolecular forces (crystal packing), we reveal why these structurally similar molecules both adopt planar geometries in the solid state—despite fundamentally different mechanistic drivers.
Mechanistic Causality: The Battle of Inter- vs. Intra-Molecular Forces
The conformation around the inter-ring C2–C2' bond in symmetrical aromatic biheterocycles is governed by a competition between two primary forces:
Intramolecular Interactions: These can be stabilizing (e.g., C–H···N hydrogen bonds, classified as type 1c) or destabilizing (e.g., N···N lone pair repulsions, classified as type 1b, or steric C–H···H–C repulsions, type 1a).
Intermolecular Packing Forces: In the solid state, molecules strive to minimize their overall dipole moment, maximize inter-ring
π
-conjugation, and optimize attractive
π
π
stacking interactions within the crystal lattice.
2,2'-Biquinoline: The Expected Planarity
In 2,2'-biquinoline, the nitrogen atoms are located at the 1 and 1' positions. When the molecule adopts a trans-planar conformation, the N1 atom of one ring is positioned adjacent to the C3'-H of the other ring. This arrangement facilitates stabilizing intramolecular C–H···N interactions. Consequently, the trans-planar geometry is energetically favorable both in isolation and in the solid state. X-ray crystallographic data confirms that 2,2'-biquinoline crystallizes in the monoclinic
P21/c
space group with a strict center of inversion, maintaining its trans-planar configuration [2].
2,2'-Biquinazoline: The Packing-Driven Planarity
Conversely, 2,2'-biquinazoline possesses nitrogen atoms at the 1, 3, 1', and 3' positions. In any planar conformation, an N atom from one ring is forced into close proximity with an N atom from the adjacent ring, resulting in severe N···N lone-pair repulsion. Based purely on intramolecular forces, 2,2'-biquinazoline is heavily predicted to twist into a non-planar geometry (similar to 4,4'-biquinazoline).
However, accurate low-temperature X-ray crystal structure determinations reveal a surprising reality: 2,2'-biquinazoline exists as a centrosymmetric, strictly planar molecule in the solid state [1]. The causality here is profound. The energetic penalty of the N···N repulsion is completely overridden by the thermodynamic stabilization gained through crystal packing. The planar conformation minimizes the molecular dipole moment and maximizes both
π
-conjugation between the quinazoline rings and favorable intermolecular
π
π
stacking associations.
Conformational Determinants Pathway
The following diagram illustrates the divergent logical pathways that lead both molecules to a planar solid-state geometry.
Figure 1: Mechanistic pathway of intramolecular vs. intermolecular forces dictating planarity.
Quantitative Data Comparison
The structural parameters of both molecules highlight the influence of their respective conformational drivers. Notably, the shorter inter-ring bond in 2,2'-biquinazoline indicates a higher degree of forced conjugation compared to 2,2'-biquinoline.
Property
2,2'-Biquinoline
2,2'-Biquinazoline
Nitrogen Positions
1, 1'
1, 3, 1', 3'
Atoms Adjacent to C2-C2' Bond
N1, C3-H
N1, N3
Dominant Intramolecular Force
Stabilizing C-H···N (Type 1c)
Repulsive N···N (Type 1b)
Predicted Conformation (Gas Phase)
Trans-Planar
Twisted / Non-Planar
Observed Solid-State Conformation
Trans-Planar (Centrosymmetric)
Planar (Centrosymmetric)
Primary Driver of Planarity
Synergistic Intra/Intermolecular Forces
Crystal Packing (Overrides Repulsion)
C2-C2' Inter-Ring Bond Length
~1.500 Å
1.478(2) Å
Experimental Protocols for Solid-State Validation
To objectively verify these structural phenomena, the following self-validating experimental workflows must be employed. These protocols are designed not just to yield data, but to eliminate dynamic artifacts.
Objective: To determine the precise atomic coordinates, dihedral angles, and inter-ring bond lengths of the biheteroaryl systems.
Crystal Growth via Slow Evaporation:
Procedure: Dissolve the purified compound in a weakly polar solvent system (e.g., dichloromethane/hexane) and allow for slow, undisturbed evaporation over 48–72 hours.
Causality: Rapid precipitation traps kinetic conformers. Slow evaporation ensures thermodynamic control, yielding a highly ordered crystal lattice that maximizes the intermolecular packing forces (
π
π
stacking) responsible for dictating the solid-state conformation.
Low-Temperature Mounting (100–150 K):
Procedure: Mount the single crystal on a diffractometer equipped with a liquid nitrogen cryostream.
Causality: Low temperatures drastically minimize thermal ellipsoids (atomic vibrations). This is critical for accurately resolving the positions of the nitrogen atoms and calculating the exact C2-C2' bond length without thermal smearing, which could otherwise be misinterpreted as a slight inter-ring twist.
Data Collection and Anisotropic Refinement:
Procedure: Collect diffraction data using Mo K
α
radiation (
λ=0.71073
Å). Solve the structure using direct methods and refine all non-hydrogen atoms anisotropically.
Causality: Anisotropic refinement confirms that the observed planarity is a true energetic minimum in the solid state, rather than a time-averaged artifact of a dynamically twisting molecule within the lattice.
Protocol B: Raman Spectroscopy of the Neat Crystal
Objective: To orthogonally validate the centrosymmetric planar geometry via vibrational mode analysis.
Sample Preparation & Excitation:
Procedure: Place a neat single crystal on the spectrometer stage. Irradiate with an Argon ion laser at 488.0 nm.
Causality: Utilizing a visible continuous-wave laser avoids the excitation of electronic absorption bands (minimizing fluorescence interference) while providing sufficient scattering intensity to resolve low-frequency lattice phonons.
Spectral Analysis (30–2000 cm⁻¹):
Procedure: Map the vibrational modes, specifically looking for mutually exclusive IR/Raman bands.
Causality: In a centrosymmetric planar molecule (belonging to the
C2h
point group), the rule of mutual exclusion strictly applies. The presence of specific gerade (symmetric) modes in the Raman spectrum—and their absence in the IR spectrum—definitively confirms the retention of the inversion center in the solid state [2].
References
Solid state conformations of symmetrical aromatic biheterocycles: an X-ray crystallographic investigation
Source: RSC Publishing (CrystEngComm)
URL:[Link]
Triplet state of the double molecule 2,2'-biquinoline: A study of the phosphorescence, Raman spectra, and ODMR transitions
Source: AIP Publishing (The Journal of Chemical Physics)
URL:[Link]
Comparative
Validating Hirshfeld surface analysis for biquinazoline intermolecular interactions
As a Senior Application Scientist in structural chemistry, I frequently observe researchers over-relying on geometrical analyses to make definitive claims about binding energies in complex heterocyclic systems. Biquinazo...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist in structural chemistry, I frequently observe researchers over-relying on geometrical analyses to make definitive claims about binding energies in complex heterocyclic systems. Biquinazoline derivatives—privileged scaffolds in modern drug discovery with potent antihypertensive and antineoplastic properties—feature expansive
π
-systems and multiple nitrogen hydrogen-bond acceptors. The solid-state stability and bioavailability of these active pharmaceutical ingredients (APIs) are governed by a delicate, competing interplay of
π⋯π
stacking, C-H
⋯π
, and N-H
⋯
N interactions[1].
While Hirshfeld Surface Analysis (HSA) is a phenomenal tool for mapping the topography of a crystal lattice, it is fundamentally a geometric partitioning method. To achieve true scientific rigor, HSA must be integrated into a self-validating analytical loop with quantum mechanical topologies. This guide objectively compares HSA against its computational alternatives and provides a field-proven, self-validating protocol for profiling biquinazoline intermolecular interactions.
The Analytical Triad: HSA vs. QTAIM vs. NCI
When analyzing the crystal packing of biquinazolines, researchers must choose between geometric, topological, and electron-density-based methods[2]. Relying on a single method often leads to blind spots. For instance, HSA might highlight a massive surface area dedicated to C
⋯
H contacts, but it cannot definitively distinguish between a highly stabilizing C-H
⋯π
interaction and a purely incidental steric contact driven by dense crystal packing.
To resolve this, we utilize an orthogonal approach comparing HSA with the Quantum Theory of Atoms in Molecules (QTAIM) and the Non-Covalent Interaction (NCI) index[3].
Table 1: Comparison of Intermolecular Interaction Analysis Methods
Analytical Method
Primary Output
Utility in Biquinazoline Analysis
Strengths
Limitations
Hirshfeld Surface Analysis (HSA)
dnorm
maps, 2D fingerprint plots
Global visualization of crystal packing; % contribution of
π⋯π
and H-bonds.
Highly intuitive; fast computation; excellent for polymorph comparison[4].
Lacks quantum mechanical energy quantification; cannot distinguish weak attractive vs. forced steric contacts.
QTAIM
Bond Critical Points (BCPs),
ρ(r)
,
∇2ρ(r)
Quantifying the strength and nature of specific N-H
⋯
N or C-H
⋯π
bonds.
Rigorous topological proof of bonding; calculates exact interaction energies[3].
Differentiating between attractive H-bonds, van der Waals, and steric clashes.
Visualizes interactions in real space; excellent for large non-covalent networks[3].
Qualitative rather than strictly quantitative; sensitive to grid density.
The Causality of Experimental Choices
The core philosophy of our workflow is causality through cross-validation . We use HSA to identify the spatial presence and relative frequency of contacts, and we use QTAIM/NCI to validate their energetic contribution.
If HSA reveals a sharp spike in the 2D fingerprint plot corresponding to an N-H
⋯
N contact, QTAIM must subsequently demonstrate a BCP with a positive Laplacian (
∇2ρ>0
) and a negative total energy density (
Hc<0
) to confirm a partially covalent, strong hydrogen bond[2]. If the QTAIM BCP is absent, the HSA contact is merely a geometric artifact of packing, not a stabilizing thermodynamic force.
Self-Validating Experimental Protocol
To ensure data integrity, execute the following step-by-step methodology when analyzing biquinazoline crystals.
Phase 1: Structural Acquisition & Normalization
X-Ray Diffraction (XRD): Obtain high-resolution single-crystal X-ray diffraction data for the biquinazoline derivative at cryogenic temperatures (100-150 K) to minimize thermal noise[1]. Export the structure as a .cif file.
Proton Normalization (Critical Step): Because X-ray diffraction systematically underestimates X-H bond lengths (as it maps electron density rather than nuclear positions), you must normalize all C-H and N-H bond lengths to standard neutron diffraction values (e.g., C-H = 1.083 Å, N-H = 1.009 Å). Causality Note: Failing to normalize protons will artificially increase the distance between donors and acceptors, leading QTAIM to severely underestimate hydrogen bond strengths.
Surface Mapping: Import the normalized .cif into CrystalExplorer[4]. Generate the Hirshfeld surface mapped over
dnorm
(normalized contact distance).
Contact Identification: Isolate the deep red spots on the
dnorm
surface. In biquinazolines, these typically correspond to strong N-H
⋯
N hydrogen bonds between the quinazoline cores.
Fingerprint Extraction: Generate 2D fingerprint plots (
di
vs.
de
). For standard biquinazolines, validate that H
⋯
H contacts dominate (~35-45%), followed by C
⋯
H/H
⋯
C (~25%) and N
⋯
H/H
⋯
N (~15%). Extract the specific dimer pairs exhibiting the strongest contacts for downstream quantum analysis.
Phase 3: Orthogonal Validation via QTAIM and NCI (Multiwfn)
Wavefunction Generation: Extract the coordinates of the interacting biquinazoline dimer identified in Phase 2. Perform a single-point energy calculation using Density Functional Theory (DFT). Causality Note: Use the M06-2X functional with a cc-pVTZ basis set and Grimme's D3 dispersion correction. M06-2X is specifically parameterized for non-covalent interactions, ensuring the expansive
π⋯π
stacking of the biquinazoline core is accurately captured[2]. Export as a .wfn file.
Topological Validation: Load the .wfn file into Multiwfn. Execute a topological analysis to locate BCPs between the monomers. Calculate the electron density (
ρ
) at the BCP to derive the exact interaction energy (
Eint
).
Spatial Profiling: Calculate the Reduced Density Gradient (RDG) to generate an NCI plot. Plot the RDG isosurfaces at
s=0.5
a.u., colored by
sign(λ2)ρ
. Verify that blue regions perfectly overlay with the red spots from your HSA
dnorm
map, confirming the presence of strong, attractive hydrogen bonds[3].
Workflow Visualization
Computational workflow for validating biquinazoline intermolecular interactions.
References
Crystal structure, Hirshfeld surface analysis, spectroscopic and biological studies on sulfamethazine and sulfaquinoxaline ternary complexes with 2,2′-biquinoline. New Journal of Chemistry (RSC Publishing).[Link]
CrystalExplorer: a program for Hirshfeld surface analysis, visualization and quantitative analysis of molecular crystals. Journal of Applied Crystallography (PMC/NIH). [Link]
Weak noncovalent interactions in two positional isomers of acrylonitrile derivatives: inputs from PIXEL energy, Hirshfeld surface and QTAIM analyses. Frontiers in Chemistry. [Link]
A Senior Application Scientist's Guide to the Comparative Mass Spectrometry Analysis of Biquinazoline Dimeric Heterocyclic Compounds
Introduction Biquinazoline dimeric heterocyclic compounds represent a fascinating and increasingly important class of molecules in medicinal chemistry and materials science. Their unique three-dimensional structures, ari...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction
Biquinazoline dimeric heterocyclic compounds represent a fascinating and increasingly important class of molecules in medicinal chemistry and materials science. Their unique three-dimensional structures, arising from the linkage of two quinazoline moieties, endow them with a range of biological activities, including potential anticancer and G-quadruplex stabilizing properties.[1] The structural complexity and dimeric nature of these compounds, however, present significant analytical challenges. A thorough understanding of their molecular weight and structure is paramount for drug development, and mass spectrometry (MS) stands as a cornerstone technique for this purpose.
This guide provides a comparative analysis of various mass spectrometry techniques for the characterization of biquinazoline dimeric compounds. As a senior application scientist, my aim is to move beyond a simple recitation of methods and delve into the causality behind experimental choices, ensuring that the described protocols are not just a series of steps, but a self-validating system for generating high-quality, reproducible data. We will explore the nuances of different ionization techniques, the intricacies of fragmentation analysis, and the practical considerations for setting up robust analytical workflows.
The Analytical Challenge of Biquinazoline Dimers
The analysis of biquinazoline dimers by mass spectrometry is not without its complexities. Their relatively high molecular weight and the presence of multiple nitrogen atoms make them amenable to ionization, but also prone to complex fragmentation patterns.[2] Furthermore, the potential for non-covalent self-association in solution can lead to the observation of dimers and higher-order oligomers in the mass spectrum, which can be both a source of valuable information and a potential cause of confusion if not properly understood.[3] The choice of ionization technique is therefore critical in determining the quality and interpretability of the resulting mass spectra.
A Comparative Analysis of Ionization Techniques
The first and most critical step in any mass spectrometry experiment is the ionization of the analyte.[4] The choice of ionization source will dictate the types of ions observed and the extent of fragmentation, if any, that occurs in the source. For biquinazoline dimeric compounds, the most relevant techniques are Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI), and to a lesser extent, Matrix-Assisted Laser Desorption/Ionization (MALDI).
Electrospray Ionization (ESI): The Workhorse for Polar Dimers
Electrospray ionization is a soft ionization technique that is exceptionally well-suited for polar and large molecules, making it a primary choice for the analysis of biquinazoline dimers.[5] In ESI, a solution of the analyte is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions are ejected into the gas phase.[6] For biquinazoline dimers, ESI typically produces protonated molecules, [M+H]⁺, due to the basic nature of the nitrogen atoms in the quinazoline rings.
A key consideration with ESI is the potential to observe non-covalent dimers, [2M+H]⁺, which can be indicative of self-association in solution.[3][7] The relative abundance of the monomeric and dimeric ions can be influenced by the solvent composition and concentration.[3] While this can provide valuable insights into the solution-phase behavior of the compound, it is crucial to distinguish these non-covalent dimers from covalently linked dimeric structures.
Atmospheric Pressure Chemical Ionization (APCI): An Alternative for Less Polar Analogs
Atmospheric Pressure Chemical Ionization is another soft ionization technique that is often complementary to ESI.[4][5] In APCI, the analyte solution is nebulized into a heated chamber where a corona discharge ionizes the solvent molecules. These solvent ions then transfer a proton to the analyte molecules through a series of gas-phase reactions.[4] APCI is generally more suitable for less polar and more volatile compounds than ESI.[5] For biquinazoline dimers that may have reduced polarity due to their substituent groups, APCI can provide a viable, and sometimes more sensitive, ionization method. A comparative study of ESI and APCI for a mix of compounds demonstrated that while ESI was more sensitive for some, APCI provided a better response for others, highlighting the importance of selecting the appropriate source for the analyte .[8]
Matrix-Assisted Laser Desorption/Ionization (MALDI): A High-Throughput Option
MALDI is a soft ionization technique that is particularly useful for the analysis of high molecular weight compounds and complex mixtures.[9] In MALDI, the analyte is co-crystallized with a matrix compound that absorbs energy from a laser. The laser pulse desorbs and ionizes the analyte molecules, which are then analyzed by the mass spectrometer. While less commonly coupled with liquid chromatography, MALDI is an excellent technique for high-throughput screening and can be more tolerant of complex sample matrices.[9] For initial screening of libraries of biquinazoline dimers, MALDI-TOF (Time-of-Flight) MS could be a highly efficient approach.
Comparative Performance Summary
The choice of ionization technique will have a significant impact on the quality of the data obtained for biquinazoline dimeric compounds. The following table provides a summary of the key performance characteristics of ESI, APCI, and MALDI for this application.
Detailed structural analysis of purified compounds, studying non-covalent interactions
Analysis of less polar biquinazoline analogs
High-throughput screening of compound libraries
Structural Elucidation using Tandem Mass Spectrometry (MS/MS)
While a full-scan mass spectrum provides the molecular weight of the biquinazoline dimer, tandem mass spectrometry (MS/MS) is essential for confirming its structure and differentiating it from isomers.[10]
Principles of Collision-Induced Dissociation (CID)
The most common method for fragmentation in tandem mass spectrometry is collision-induced dissociation (CID).[11] In this process, the protonated molecule (precursor ion) is selected in the first stage of the mass spectrometer and then passed into a collision cell filled with an inert gas (e.g., argon or nitrogen). Collisions with the gas molecules increase the internal energy of the precursor ion, causing it to fragment into smaller product ions. These product ions are then analyzed in the second stage of the mass spectrometer, generating a product ion spectrum that is characteristic of the precursor ion's structure.
Predicted Fragmentation Pathways of Biquinazoline Dimers
The fragmentation of N-containing heterocyclic compounds in CID is often characterized by the cleavage of the heterocyclic rings and the loss of small neutral molecules.[2] Based on the fragmentation patterns observed for quinazoline and related fused-ring systems, we can predict a plausible fragmentation pathway for a biquinazoline dimer. The initial fragmentation is likely to involve the cleavage of the linker between the two quinazoline moieties, followed by the characteristic fragmentation of the individual quinazoline rings.
For a hypothetical symmetrical biquinazoline dimer, a primary fragmentation pathway could involve the homolytic or heterolytic cleavage of the bond connecting the two quinazoline units. Subsequent fragmentation of the resulting monomeric quinazoline radical cation or cation would likely proceed through the loss of small neutral molecules such as HCN, as is common for nitrogen-containing aromatic rings.
In-Source Collision-Induced Dissociation (IS-CID)
It is important to be aware of the phenomenon of in-source CID, where fragmentation occurs in the ion source itself, before the precursor ion selection.[11][12] This can be induced by increasing the voltages on the ion optics in the source region.[11] While IS-CID can be a useful tool for generating fragment ions without the need for a tandem mass spectrometer, it can also be a source of confusion, as the fragment ions will appear in the full-scan mass spectrum alongside the precursor ion.[13] Careful optimization of the ion source parameters is necessary to control the extent of in-source fragmentation.
Practical Considerations and Experimental Protocols
The successful analysis of biquinazoline dimeric compounds by LC-MS/MS requires careful attention to the entire analytical workflow, from sample preparation to data acquisition.
Sample Preparation and Liquid Chromatography (LC) Separation
A robust and reproducible LC method is crucial for separating the biquinazoline dimer from any impurities or related compounds before it enters the mass spectrometer.
Sample Preparation:
Dissolve the biquinazoline dimer standard in a suitable organic solvent (e.g., methanol or acetonitrile) to a stock concentration of 1 mg/mL.
Prepare a working solution of 1 µg/mL by diluting the stock solution in the initial mobile phase.
LC Conditions:
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is a good starting point.
Mobile Phase A: 0.1% formic acid in water.
Mobile Phase B: 0.1% formic acid in acetonitrile.
Gradient: A typical gradient would be to start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.
Flow Rate: 0.3 mL/min.
Column Temperature: 40 °C.
Injection Volume: 5 µL.
Detailed MS Method Parameters
The following are starting-point method parameters for the analysis of a biquinazoline dimer using ESI and APCI on a triple quadrupole or Q-TOF mass spectrometer. These should be optimized for the specific instrument and compound being analyzed.
Ion Source: Electrospray Ionization (ESI)
Polarity: Positive
Capillary Voltage: 3.5 kV
Nebulizer Gas (Nitrogen): 35 psi
Drying Gas (Nitrogen) Flow: 10 L/min
Drying Gas Temperature: 350 °C
Fragmentor Voltage: 175 V (This can be varied to control in-source fragmentation)
Full Scan (MS1) Range: m/z 100-1500
Product Ion Scan (MS2):
Precursor Ion: Select the m/z of the [M+H]⁺ ion of the biquinazoline dimer.
Collision Energy: Start with a collision energy of 30 eV and optimize for the desired degree of fragmentation.
Ion Source: Atmospheric Pressure Chemical Ionization (APCI)
Polarity: Positive
Corona Current: 4 µA
Nebulizer Gas (Nitrogen): 60 psi
Drying Gas (Nitrogen) Flow: 5 L/min
Drying Gas Temperature: 350 °C
Vaporizer Temperature: 325 °C
Fragmentor Voltage: 175 V
Full Scan (MS1) Range: m/z 100-1500
Product Ion Scan (MS2):
Precursor Ion: Select the m/z of the [M+H]⁺ ion of the biquinazoline dimer.
Collision Energy: Start with a collision energy of 30 eV and optimize.
Data Visualization and Interpretation
Visualizing the experimental workflow and the proposed fragmentation pathways can greatly aid in the understanding and interpretation of the mass spectrometry data.
Caption: Experimental workflow for the LC-MS/MS analysis of biquinazoline dimeric compounds.
Caption: A plausible fragmentation pathway for a biquinazoline dimeric compound in CID.
Conclusion
The mass spectrometric analysis of biquinazoline dimeric heterocyclic compounds is a powerful tool for their structural characterization, but it requires a thoughtful and systematic approach. Electrospray ionization is generally the most suitable technique for these often polar, high-molecular-weight compounds, while APCI provides a valuable alternative for less polar analogs. Tandem mass spectrometry with collision-induced dissociation is indispensable for structural elucidation and isomer differentiation. By carefully selecting the ionization technique, optimizing the LC-MS/MS method parameters, and being mindful of potential challenges such as in-source fragmentation and the formation of non-covalent dimers, researchers can obtain high-quality, reliable data to advance their research and development efforts in this exciting field of chemistry.
References
New 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinazoline and 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinoline Derivatives: Synthesis and Biological Evaluation as Novel Anticancer Agents by Targeting G-Quadruplex. MDPI. Available from: [Link]
Gas-phase behavior of noncovalent transmembrane segment complexes. PubMed. Available from: [Link]
Electrospray Ionization-Mass Spectrometry and Tandem Mass Spectrometry Reveal Self-Association and Metal-Ion Binding of Hydrophobic Peptides: A Study of the Gramicidin Dimer. PMC. Available from: [Link]
Comparison of in-source collision-induced dissociation and beam-type collision-induced dissociation of emerging synthetic drugs. West Virginia University Research Repository. Available from: [Link]
Nature and Hierarchy of Noncovalent Interactions in Gas-Phase Binary Complexes of Indole and Benzimidazole with Ethers. PubMed. Available from: [Link]
Mass spectral fragmentation behavior of dimer alkaloids. ResearchGate. Available from: [Link]
Mass Spectrometry of Bis-quinolizidine Alkaloids: Differentiation of Stereoisomers and Metamers Using ESI and FAB Mass Spectrometry. ResearchGate. Available from: [Link]
Mass Spectrometry of Bis-quinolizidine Alkaloids: FAB-MS of Oxo-Substituted Sparteines. Hindawi. Available from: [Link]
Executive Summary: Choosing the Right Ionization Technique in Mass Spectrometry. Separation Science. Available from: [Link]
Rapid characterisation of quinazoline drug impurities using electrospray mass spectrometry-mass spectrometry and computational chemistry approaches. University of Southampton ePrints. Available from: [Link]
Quinazolinone-Based Anticancer Agents: Synthesis, Antiproliferative SAR, Antitubulin Activity, and Tubulin Co-crystal Structure. ACS Publications. Available from: [Link]
Nature and Hierarchy of Noncovalent Interactions in Gas-Phase Binary Complexes of Indole and Benzimidazole with Ethers. ACS Publications. Available from: [Link]
Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. PMC. Available from: [Link]
In-source collision-induced dissociation (IS-CID): Applications, issues and structure elucidation with single-stage mass analyzers. PubMed. Available from: [Link]
Comparison between Source-induced Dissociation and Collision-induced Dissociation of Ampicillin, Chloramphenicol, Ciprofloxacin, and Oxytetracycline via Mass Spectrometry. PMC. Available from: [Link]
Versatile LC-MS/MS Solutions for the Evolving Bioanalysis Landscape. Waters. Available from: [Link]
Spontaneous In-Source Fragmentation Reaction Mechanism and Highly Sensitive Analysis of Dicofol by Electrospray Ionization Mass Spectrometry. MDPI. Available from: [Link]
Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI. MetwareBio. Available from: [Link]
ESI, APCI, and MALDI a Comparison of the Central Analytical Figures of Merit: Sensitivity, Reproducibility, and Speed. ResearchGate. Available from: [Link]
Non‐Covalent Molecular Interaction Rules to Define Internal Dimer Coordinates for Quantum Mechanical Potential Energy Scans. PMC. Available from: [Link]
A Non-Covalent Dimer Formation of Quaternary Ammonium Cation with Unusual Charge Neutralization in Electrospray-Ionization Mass Spectrometry. MDPI. Available from: [Link]
Liquid Chromatography-Tandem Mass Spectrometry Simultaneous Determination and Pharmacokinetic Study of Fourteen Alkaloid Components in Dog Plasma after Oral Administration of Corydalis bungeana Turcz Extract. MDPI. Available from: [Link]
Development of LC-MS/MS Database Based on 250 Potentially Highly Neuroactive Compounds and Their Metabolites. MDPI. Available from: [Link]
Mass Spectrometry Imaging of Coniine and Other Hemlock Alkaloids after On-Tissue Derivatization Reveals Distinct Alkaloid Distributions in the Plant. ACS Publications. Available from: [Link]
Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. RSC Publishing. Available from: [Link]
An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. ELTE. Available from: [Link]
Guide to achieving reliable quantitative LC-MS measurements. LGC. Available from: [Link]
The proposed (+)-ESI-MS fragmentation of N-Me-Ome (7). Full arrows in... ResearchGate. Available from: [Link]
Editorial: Noncovalent interactions in N/O heterocycles. Frontiers. Available from: [Link]
2,2'-Biquinazoline: Comprehensive Handling and Disposal Protocols As a complex nitrogenous heterocyclic compound, 2,2'-biquinazoline is highly valued in coordination chemistry, transition metal catalysis, and drug develo...
Author: BenchChem Technical Support Team. Date: April 2026
2,2'-Biquinazoline: Comprehensive Handling and Disposal Protocols
As a complex nitrogenous heterocyclic compound, 2,2'-biquinazoline is highly valued in coordination chemistry, transition metal catalysis, and drug development. However, its robust molecular architecture necessitates stringent handling and disposal protocols. Improper disposal can lead to severe environmental persistence and aquatic toxicity.
As your trusted partner in laboratory safety, we have developed this comprehensive, field-proven guide to provide researchers with the exact operational methodologies required to handle, contain, and dispose of 2,2'-biquinazoline safely. Every protocol below is grounded in chemical causality—ensuring you understand not just what to do, but why you are doing it.
Chemical Hazard Profile & Causality
Understanding the mechanistic behavior of 2,2'-biquinazoline is the foundation of safe operational planning.
Environmental Recalcitrance: As an N-heterocycle, 2,2'-biquinazoline resists standard biological degradation in municipal wastewater systems[1]. It exhibits potential long-term adverse effects in aquatic environments, making drain disposal strictly prohibited[2].
Toxicity & Irritation: The compound acts as a localized skin irritant and a severe eye irritant. If aerosolized, the fine dust causes acute respiratory tract irritation[3].
Combustion Byproducts: The biquinazoline core is highly nitrogen-dense. Thermal decomposition or improper burning will release toxic nitrogen oxides (NOx)[4]. This dictates the specific type of incineration required for terminal disposal.
Table 1: Hazard Summary & PPE Requirements
Hazard Category
Risk Description
Required PPE
Respiratory
Dust inhalation causes severe tract irritation.
NIOSH-approved N95 or P100 particulate respirator.
Dermal/Skin
Direct contact causes localized skin irritation.
Nitrile or neoprene chemical-resistant gloves; lab coat.
Ocular
Particulates cause serious eye damage/irritation.
Snug-fitting chemical safety goggles (avoid standard glasses).
Environmental
Toxic to aquatic life; resists biodegradation.
N/A (Focus on strict containment and zero-drain policies).
Routine Waste Disposal Methodologies
Waste segregation prevents dangerous cross-reactions and ensures that your licensed waste management facility can process the material safely.
Protocol A: Solid and Liquid Waste Processing
Segregation: Separate 2,2'-biquinazoline waste into solid streams (powders, contaminated gloves, weigh boats) and liquid streams (dissolved in organic solvents).
Solvent Mixing (For Liquids): Dissolve or mix the liquid waste with a highly combustible, halogen-free solvent (e.g., ethanol or acetone).
Causality: 2,2'-biquinazoline is a highly stable aromatic system. To ensure complete thermal destruction and prevent the release of partially combusted toxic intermediates, it must be mixed with a high-BTU carrier fuel to achieve the necessary incineration temperatures[5].
Containment: Place solid waste in tightly sealed, chemically resistant heavy-duty polypropylene (PP) containers. Store liquid waste in designated High-Density Polyethylene (HDPE) flammable waste carboys.
Labeling: Clearly label all containers with "Hazardous Waste: Toxic Organic Nitrogenous Compound (2,2'-Biquinazoline)" and list the specific solvent composition.
Terminal Disposal: Transfer the waste to a licensed professional waste disposal service. The required terminal treatment is high-temperature incineration in a chemical incinerator equipped with an afterburner and an alkaline scrubber[5].
Causality: The scrubber is mandatory. Incineration converts the nitrogen-rich rings into nitrogen oxides (NOx). The alkaline scrubber chemically neutralizes these toxic gases into harmless nitrate salts before environmental exhaust[4].
Fig 1. Terminal disposal workflow for 2,2'-Biquinazoline waste streams.
Accidental Spill Containment and Cleanup
Spills involving dry N-heterocyclic powders require immediate, calculated action to prevent aerosolization and widespread laboratory contamination.
Protocol B: Spill Response Pathway
Isolation: Immediately evacuate non-essential personnel from the spill area and don appropriate PPE (respirator, nitrile gloves, safety goggles)[6].
Containment (Dry Powder): Do NOT use a standard vacuum cleaner or water.
Causality: Standard vacuums lack specialized HEPA filtration and will aggressively aerosolize the fine powder, transforming a localized surface spill into an airborne inhalation hazard. Water can spread the chemical and complicate cleanup[2]. Instead, use a static-free brush and dustpan to gently sweep up the material.
Containment (Liquid Solution): Cover the spill with an inert, non-combustible absorbent material such as dry sand or vermiculite. Do not use combustible absorbents like sawdust, which can react with certain solvents[4].
Collection: Carefully transfer the swept powder or saturated absorbent into a sealable hazardous waste container.
Decontamination: Wash the spill area with a damp paper towel and a mild laboratory detergent, placing all used towels into the solid waste container.
Fig 2. Step-by-step spill response and containment pathway.
Regulatory Compliance & Documentation
Under federal environmental regulations (such as EPA guidelines in the US), nitrogenous heterocyclic waste must not be discharged into municipal wastewater collection systems due to their recalcitrance to standard biological treatment and potential to disrupt microbial ecosystems in water treatment plants[1]. Facilities must maintain a strict zero-drain policy for 2,2'-biquinazoline and audit their licensed disposal contractors to ensure they utilize NOx-scrubbing incineration technologies.
References
Title: Quinazoline - Safety Data Sheet
Source: Szabo-Scandic
URL: [Link]
Title: Safety Data Sheet (SDS) - 4,4'-Dicarboxy-2,2'-biquinoline
Source: BioAssay Systems
URL: [Link]
Personal protective equipment for handling 2,2'-Biquinazoline
Title: Comprehensive Safety and Operational Guide for Handling 2,2'-Biquinazoline Introduction & Hazard Causality 2,2'-Biquinazoline is a highly conjugated, bidentate nitrogen-heterocyclic ligand widely utilized in advan...
Author: BenchChem Technical Support Team. Date: April 2026
Title: Comprehensive Safety and Operational Guide for Handling 2,2'-Biquinazoline
Introduction & Hazard Causality
2,2'-Biquinazoline is a highly conjugated, bidentate nitrogen-heterocyclic ligand widely utilized in advanced coordination chemistry. It is primarily used as a structural scaffold to synthesize macrocyclic complexes with transition metals—such as Co(III), Ru(II), and Cu(I)—for applications in photocatalysis and energy conversion[1].
As a Senior Application Scientist, I must emphasize that the safety profile of handling 2,2'-Biquinazoline (and its derivatives, such as 2,2′-biquinazoline-4,4′(3H,3′H)-diones[2]) is dictated less by the acute toxicity of the solid itself, and more by its physical properties and the aggressive solvents required to utilize it. The compound is typically isolated as a fine, static-prone crystalline powder that is completely insoluble in water and hydrocarbons, but highly soluble in aggressive organic solvents like Dichloromethane (CH2Cl2) and Dimethylformamide (DMF)[1].
The Causal Hazard: Inhalation of fine heterocyclic aromatic dust can cause respiratory tract irritation and potential sensitization. Furthermore, when dissolved in DMF, the solvent acts as a rapid transdermal carrier. DMF permeates standard nitrile gloves in under 5 minutes, meaning any dissolved 2,2'-Biquinazoline will be carried directly through the skin barrier into the bloodstream. Therefore, your Personal Protective Equipment (PPE) strategy must be engineered to mitigate both aerosolized dust and solution-state permeation .
Personal Protective Equipment (PPE) Matrix
To ensure absolute safety, standard laboratory PPE must be upgraded based on the specific solvent environment used during complexation.
PPE Category
Specification & Quantitative Data
Causal Rationale & Operational Logic
Hand Protection (Dry)
4-mil Nitrile Gloves (Single layer)
Sufficient for weighing the dry powder. Nitrile provides the necessary tactile dexterity for precise analytical weighing.
Hand Protection (Wet)
Double-gloved: Inner 4-mil Nitrile, Outer 8-mil Butyl or Neoprene
Critical: If handling in DMF, Butyl rubber is mandatory (Breakthrough time > 240 mins). Nitrile alone will fail rapidly against DMF and CH2Cl2[1].
Eye Protection
ANSI Z87.1 Chemical Splash Goggles
Protects against micro-particulate dust aerosolization during transfer and solvent splash-back during metal complexation.
Mitigates the risk of static-discharge ignition when handling highly flammable solvents (e.g., CH2Cl2) used to dissolve the ligand.
Respiratory
Chemical Fume Hood (Face velocity: 80–120 fpm)
Prevents inhalation of the fine powder. A respirator is not required if the sash is positioned correctly and face velocity is verified.
Operational Workflow: Step-by-Step Methodology
The following self-validating protocol outlines the safe handling of 2,2'-Biquinazoline during a standard metal-complexation reaction (e.g., forming a dicyano-Co(III) complex)[1].
Step 1: Pre-Operational Environmental Setup
Verify the fume hood face velocity is operating between 80–120 feet per minute (fpm).
Inspect outer butyl gloves for micro-tears using the pneumatic inflation method (trapping air and squeezing to check for leaks).
Step 2: Static Mitigation & Weighing
Causality: 2,2'-Biquinazoline powder holds a strong static charge, which can cause the powder to aerosolize or forcefully repel from the spatula, contaminating the workspace.
Wipe the analytical balance and metal spatulas with a static-eliminating brush, or place an anti-static ionizer adjacent to the balance.
Tare a static-free weigh boat. Carefully transfer the required mass of the ligand.
Self-Validation Check: If the powder aggressively clings to the vertical shaft of the spatula, static is still present. Pause the operation and re-ionize the environment before proceeding.
Step 3: Solvent Transfer & Solubilization
Transfer the solid ligand to a Schlenk flask or round-bottom flask inside the fume hood.
Using a glass syringe or graduated cylinder, add the required solvent (e.g., CH2Cl2 or DMF)[1].
Crucial: Never add the dry solid to a vigorously stirring solvent, as the kinetic energy can cause hazardous splash-back of the concentrated ligand solution.
Step 4: Metal Complexation
Introduce the transition metal precursor (e.g., CoCl2)[1] dropwise or in small solid portions under an inert atmosphere (Nitrogen or Argon) to prevent unwanted oxidation of the metal center prior to coordination.
Workflow Visualization
Fig 1. Workflow for the safe handling, complexation, and disposal of 2,2'-Biquinazoline.
Decontamination and Disposal Plan
Proper disposal is critical to maintaining laboratory safety and environmental compliance.
Solid Waste Disposal:
Dispose of empty storage vials, contaminated weigh boats, and disposable spatulas in a solid hazardous waste container explicitly labeled "Non-halogenated Organic Solid Waste."
Liquid Waste Segregation (Crucial Step):
If the ligand was dissolved in CH2Cl2 , the resulting reaction waste must be deposited into "Halogenated Organic Waste."
If the ligand was dissolved in DMF or alcohols, the waste must go into "Non-Halogenated Organic Waste."
Self-Validation Check: Never mix halogenated and non-halogenated waste streams. Doing so can trigger exothermic reactions and exponentially increases institutional disposal costs.
Workspace Decontamination:
Wipe down the fume hood surface and analytical balance with a Kimwipe lightly dampened with CH2Cl2 to effectively dissolve and lift any residual 2,2'-Biquinazoline dust[1].
Follow immediately with a standard 70% Isopropanol or Ethanol wipe to remove any residual CH2Cl2 and restore the surface.
References
Title: macrocyclic biquinazoline (Mabiq-). Synthesis and structure
Source: American Chemical Society
URL: [Link]
Title: Double Anion Capture Reactions of Anthranilic Esters with Oxaldiimidoyl Dichlorides − Efficient Synthesis of 2,2′-Biquinazoline-4,4′(3H,3′H)-diones
Source: R Discovery
URL: [Link]